Product packaging for 5-Methylbenzo[b]thiophene-2-methanol(Cat. No.:CAS No. 22962-49-8)

5-Methylbenzo[b]thiophene-2-methanol

Cat. No.: B1334623
CAS No.: 22962-49-8
M. Wt: 178.25 g/mol
InChI Key: NPSSZIBANMLQHP-UHFFFAOYSA-N
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Description

5-Methylbenzo[b]thiophene-2-methanol is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10OS B1334623 5-Methylbenzo[b]thiophene-2-methanol CAS No. 22962-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSSZIBANMLQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383425
Record name 5-Methylbenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22962-49-8
Record name 5-Methylbenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylbenzo[b]thiophene-2-methanol (CAS No. 22962-49-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylbenzo[b]thiophene-2-methanol, with the Chemical Abstracts Service (CAS) number 22962-49-8, is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The benzothiophene scaffold is a recognized privileged structure, known to impart a range of biological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, and potential applications, with a focus on experimental details for the research community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for related compounds is available, much of the specific data for this molecule is derived from computational models.[1]

PropertyValueSource
CAS Number 22962-49-8[1][2][3]
Molecular Formula C₁₀H₁₀OS[1]
Molecular Weight 178.25 g/mol [1]
IUPAC Name (5-methyl-1-benzothiophen-2-yl)methanol[1]
Computed XLogP3 2.5[1]
Computed Hydrogen Bond Donor Count 1[1]
Computed Hydrogen Bond Acceptor Count 1[1]
Computed Rotatable Bond Count 1[1]
Computed Exact Mass 178.04523611 g/mol [1]
Computed Monoisotopic Mass 178.04523611 g/mol [1]
Computed Topological Polar Surface Area 29.5 Ų[1]
Computed Heavy Atom Count 12[1]

Synthesis and Experimental Protocols

A common strategy for introducing a hydroxymethyl group at the 2-position of a benzothiophene ring is the reduction of the corresponding 2-carbaldehyde or 2-carboxylic acid ester.

Hypothetical Synthetic Pathway

A potential multi-step synthesis is outlined below, starting from the commercially available 5-methylbenzo[b]thiophene. This pathway is based on well-established organic chemistry reactions for this class of compounds.

Synthetic_Pathway_of_this compound A 5-Methylbenzo[b]thiophene B 5-Methylbenzo[b]thiophene-2-carbaldehyde A->B Formylation (e.g., Vilsmeier-Haack) C This compound B->C Reduction (e.g., NaBH4) Applications_of_this compound A This compound B Oxidation to Aldehyde A->B C Esterification A->C D Etherification A->D E Halogenation A->E F Synthesis of Bioactive Molecules (e.g., enzyme inhibitors, receptor modulators) B->F C->F D->F E->F

References

A Technical Guide to the Physical Properties of 5-Methylbenzo[b]thiophene-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 5-Methylbenzo[b]thiophene-2-methanol. Due to the limited availability of direct experimental data for this specific molecule, this document combines computed property data from established chemical databases with detailed, standardized experimental protocols for the determination of key physical characteristics. This guide serves as a valuable resource for researchers and professionals in drug development and chemical synthesis by outlining the necessary procedures to fully characterize this compound.

Core Physical Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀OSPubChem[1]
Molecular Weight 178.25 g/mol PubChem[1]
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 178.04523611PubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Complexity 209PubChem[1]

Experimental Protocols for Physical Property Determination

To supplement the computed data, the following sections detail standardized experimental protocols for determining the melting point, boiling point, and solubility of solid organic compounds like this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to broaden and depress the melting range.

Methodology: Capillary Method

This is a common and reliable method for determining the melting point of a solid organic compound.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer, and a sample of this compound.

  • Procedure:

    • Ensure the this compound sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Powder Sample start->powder 1. Obtain dry sample pack Pack Capillary Tube powder->pack 2. Fill tube to 2-3 mm insert Insert into Apparatus pack->insert 3. Place in heating block heat Heat Slowly insert->heat 4. Heat at 1-2°C/min observe Observe Melting heat->observe 5. Visually inspect record Record Temperature Range observe->record 6. Note start and end temps end Melting Point record->end BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement cluster_result Result start Start add_sample Add Sample to Fusion Tube start->add_sample insert_cap Insert Inverted Capillary add_sample->insert_cap assemble Attach to Thermometer insert_cap->assemble place_in_bath Place in Heating Bath assemble->place_in_bath heat Heat Gently place_in_bath->heat observe_bubbles Observe Bubble Stream heat->observe_bubbles Steady stream cool Cool Slowly observe_bubbles->cool Remove heat record Record Temperature at Liquid Entry cool->record Bubbles stop end Boiling Point record->end Solubility_Workflow start Start with Sample add_solvent Add Solvent (1 mL) start->add_solvent agitate Agitate Vigorously (1-2 min) add_solvent->agitate observe Observe for Dissolution agitate->observe soluble Soluble observe->soluble  Complete Dissolution insoluble Insoluble observe->insoluble  Solid Remains

References

In-Depth Technical Guide: 5-Methylbenzo[b]thiophene-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methylbenzo[b]thiophene-2-methanol, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, outlines a practical synthetic route, and discusses its potential biological significance based on the activities of the broader benzothiophene class.

Core Physicochemical Data

This compound is a sulfur-containing heterocyclic compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Weight 178.25 g/mol
Molecular Formula C₁₀H₁₀OS
IUPAC Name (5-methyl-1-benzothiophen-2-yl)methanol
CAS Number 22962-49-8

Synthesis and Experimental Protocols

The synthesis of this compound can be effectively achieved through the reduction of its corresponding aldehyde, 5-Methylbenzo[b]thiophene-2-carbaldehyde. A reliable method for this transformation is the use of sodium borohydride in an alcoholic solvent.

Experimental Protocol: Reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde

This protocol is adapted from established procedures for the reduction of similar aromatic aldehydes.

Materials:

  • 5-Methylbenzo[b]thiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolution: Dissolve 5-Methylbenzo[b]thiophene-2-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to decompose the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.

G start Start: 5-Methylbenzo[b]thiophene-2-carbaldehyde in Methanol (0°C) reduction Reduction: Add NaBH4 portion-wise start->reduction 1. monitoring Monitor by TLC reduction->monitoring 2. quenching Quench: Saturated NaHCO3 (aq) monitoring->quenching 3. extraction Extraction: Dichloromethane quenching->extraction 4. purification Purification: Silica Gel Chromatography extraction->purification 5. product Product: This compound purification->product 6.

Synthetic Workflow for this compound

Potential Biological Significance and Therapeutic Applications

While specific studies on the biological activity of this compound are not extensively documented in publicly available literature, the benzothiophene scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzothiophene have been reported to exhibit a wide range of pharmacological activities.

The general biological potential of the benzothiophene core suggests that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

G cluster_activities Potential Biological Activities core Benzothiophene Scaffold antimicrobial Antimicrobial core->antimicrobial anti_inflammatory Anti-inflammatory core->anti_inflammatory anticancer Anticancer core->anticancer cns CNS Disorders core->cns

Technical Guide: Solubility Profile of 5-Methylbenzo[b]thiophene-2-methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Methylbenzo[b]thiophene-2-methanol (CAS No: 22962-49-8, Molecular Formula: C₁₀H₁₀OS) is a derivative of the benzo[b]thiophene scaffold.[3][4][5][6] The benzo[b]thiophene ring system is a significant pharmacophore found in a variety of therapeutic agents, known for its bioisosteric relationship with indole.[1][2] The solubility of a compound is a critical physicochemical property that influences its behavior in both chemical and biological systems. In drug development, poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately affecting the bioavailability and efficacy of a potential drug candidate. Therefore, a thorough understanding of the solubility of this compound in a range of organic solvents is fundamental for its advancement in research and development.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This method is adapted from standard laboratory procedures for solubility assessment.[7][8][9]

Materials and Equipment
  • Solute: this compound (purity ≥95%)

  • Solvents: A range of analytical grade organic solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide).

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Vials with screw caps (e.g., 4 mL or 8 mL)

    • Thermostatic shaker or incubator capable of maintaining a constant temperature

    • Vortex mixer

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

    • Calibrated pipettes and syringes

    • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[10]

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent to ensure that equilibrium with the saturated solution is achieved.

    • To each vial, add a known volume (e.g., 2 mL) of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

    • Determine the concentration of the solute in the diluted sample by interpolating its analytical response on the calibration curve.

    • Calculate the solubility of this compound in the original undiluted saturated solution, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be recorded in a structured format to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Hexane
Toluene
Dichloromethane
Ethyl Acetate
Acetone
Ethanol
Methanol
Dimethyl Sulfoxide

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Add excess this compound to vials B Add known volume of organic solvent A->B C Seal vials B->C D Incubate in thermostatic shaker at constant temperature C->D E Agitate for 24-72 hours D->E F Allow solids to settle E->F G Withdraw supernatant F->G H Filter supernatant (0.22 µm filter) G->H I Dilute filtered solution H->I J Analyze by HPLC or UV-Vis I->J L Determine concentration from curve J->L K Prepare calibration curve K->L M Calculate solubility (mg/mL or mol/L) L->M end End M->end start Start start->A

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a standardized and detailed protocol for the experimental determination of the solubility of this compound in various organic solvents. While pre-existing quantitative data is scarce, the presented methodology, data tables, and workflow diagram offer a comprehensive framework for researchers to generate high-quality, reproducible solubility data. This information is invaluable for the informed progression of this compound in drug discovery and development pipelines, facilitating its formulation and delivery. The systematic approach outlined herein will enable a clearer understanding of the compound's physicochemical properties, which is a prerequisite for its potential therapeutic applications.

References

An In-depth Technical Guide to 5-Methylbenzo[b]thiophene-2-methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and potential biological significance of 5-Methylbenzo[b]thiophene-2-methanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzothiophene derivatives.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a benzothiophene core. The structure consists of a benzene ring fused to a thiophene ring, with a methyl group substituted at the 5-position and a hydroxymethyl group at the 2-position.

Chemical Structure:

Caption: Chemical structure of this compound.

The systematic IUPAC name for this compound is (5-methyl-1-benzothiophen-2-yl)methanol.[1] It is also known by other synonyms such as this compound and (5-methylbenzo[b]thiophen-2-yl)methanol.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its parent scaffold, 5-Methylbenzo[b]thiophene, are provided below. It is important to note that experimental data for the target molecule is limited, and some values are computed.

PropertyThis compound5-Methylbenzo[b]thiophene
Molecular Formula C₁₀H₁₀OS[1]C₉H₈S
Molecular Weight 178.25 g/mol [1]148.22 g/mol
CAS Number 22962-49-8[1]14315-14-1
Appearance White to orange to green crystalline powder (for the related Benzo[b]thiophene-2-methanol)Low Melting Mass, White
Melting Point 98 - 102 °C (for the related Benzo[b]thiophene-2-methanol)35-36 °C
Boiling Point Not available71-73°C at 0.6 mm Hg
Water Solubility Not availableInsoluble

Synthesis

The synthesis of this compound can be achieved through the reduction of its corresponding aldehyde, 5-methylbenzo[b]thiophene-2-carbaldehyde. A common and effective method for this transformation is the use of sodium borohydride in an alcoholic solvent.

Experimental Protocol: Synthesis of this compound

This protocol is based on a well-established procedure for the reduction of similar thiophene-based aldehydes.

Materials:

  • 5-methylbenzo[b]thiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-methylbenzo[b]thiophene-2-carbaldehyde in methanol at room temperature with stirring.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to decompose the excess sodium borohydride.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.

G start Start: 5-methylbenzo[b]thiophene-2-carbaldehyde in Methanol dissolution Dissolution start->dissolution reduction Reduction with NaBH4 at 0°C dissolution->reduction monitoring Reaction Monitoring (TLC) reduction->monitoring quenching Quenching with aq. NaHCO3 monitoring->quenching Reaction Complete extraction Extraction with CH2Cl2 quenching->extraction drying Drying over MgSO4 extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification end End: Purified this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are not extensively reported in the current literature, the benzothiophene scaffold is a well-recognized pharmacophore with a broad spectrum of biological activities.[2][3][4] Derivatives of benzothiophene have shown promise as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[2][5][6][7]

Anticancer Potential

Numerous benzothiophene derivatives have been investigated for their anticancer properties.[5][8][9] Some analogs have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8][10] The proposed mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization or the modulation of kinase activity.[8][9] For instance, certain benzothiophene derivatives act as inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[11]

G cluster_cell Cancer Cell tubulin Tubulin microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis Mitotic Arrest leads to benzothiophene Benzothiophene Derivative benzothiophene->tubulin Inhibition of polymerization

Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

Enzyme Inhibition

Benzothiophene derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. For example, certain benzothiophene-chalcone hybrids have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[12][13][14] Additionally, some derivatives act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), suggesting their utility in metabolic disorders.[15] Other studies have identified benzothiophene derivatives as inhibitors of phosphoglycerate dehydrogenase (PHGDH), a target in cancer therapy.[16]

G cluster_enzymes Potential Enzyme Targets compound {this compound | (Potential Inhibitor)} AChE Acetylcholinesterase (AChE) (Alzheimer's Disease) compound->AChE Inhibition BDK Branched-chain α-ketoacid dehydrogenase kinase (BDK) (Metabolic Disorders) compound->BDK Inhibition PHGDH Phosphoglycerate dehydrogenase (PHGDH) (Cancer) compound->PHGDH Inhibition

Caption: Potential enzyme inhibitory activities of benzothiophene derivatives.

Conclusion

This compound is a synthetically accessible compound with a chemical scaffold known for its diverse pharmacological activities. While direct biological data for this specific molecule is sparse, its structural relationship to a wide range of biologically active benzothiophenes makes it a compound of interest for further investigation in drug discovery and development. The experimental protocols and potential biological targets outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this and related compounds.

References

The Enduring Legacy of Benzothiophene: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the rich history, synthetic evolution, and diverse pharmacological applications of benzothiophene derivatives has been compiled for researchers, scientists, and professionals in drug development. This in-depth resource provides a thorough exploration of the benzothiophene core, from its initial discovery to its role in modern medicine, with a focus on key therapeutic agents and their mechanisms of action.

Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of several clinically significant drugs. This guide offers a detailed examination of this important class of compounds.

A Journey Through Time: The Discovery and Historical Development of Benzothiophene

The history of benzothiophene dates back to the late 19th and early 20th centuries, with early investigations into coal tar constituents and the quest for novel heterocyclic systems. While the exact first synthesis of the parent benzo[b]thiophene is a subject of historical chemical literature exploration, early reports on its derivatives began appearing in the late 1800s. A significant early synthesis of a benzo[c]thiophene derivative, 1,3-diphenylbenzo[c]thiophene, was reported in 1922, with its structure being correctly identified in 1937.[1] The parent benzo[c]thiophene was later isolated and reported in 1962.[1]

Early synthetic methods were often harsh and low-yielding. One classical approach involved the reaction of styrene with sulfur at high temperatures. Another well-established method is the oxidative cyclization of o-mercaptocinnamic acids. These foundational methods, while historically significant, have largely been superseded by more efficient and versatile modern synthetic strategies.

The Evolution of Synthesis: From Classical Methods to Modern Innovations

The synthesis of benzothiophene derivatives has undergone a remarkable evolution, driven by the need for greater efficiency, regioselectivity, and functional group tolerance. This guide provides a detailed overview of both classical and contemporary synthetic approaches.

Classical Synthetic Methods:

  • Reaction of Styrene with Sulfur: This method involves the direct reaction of styrene and elemental sulfur at elevated temperatures to produce benzo[b]thiophene.

  • Cyclization of o-Mercaptocinnamic Acids: Oxidative cyclization of o-mercaptocinnamic acids provides a route to benzo[b]thiophene-2-carboxylic acid derivatives.[2]

Modern Synthetic Methods:

The advent of transition-metal catalysis and other modern synthetic techniques has revolutionized the construction of the benzothiophene core and its derivatives.

  • Transition-Metal Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: This versatile method allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted benzothiophenes.

    • Sonogashira Coupling: The coupling of terminal alkynes with aryl halides, followed by cyclization, provides an efficient route to 2-substituted benzofurans and can be adapted for benzothiophene synthesis.

  • Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a green and efficient method for the synthesis of benzothiophenes, often proceeding under mild conditions without the need for transition metal catalysts.[3]

  • Electrophilic Cyclization: The electrophilic cyclization of o-alkynyl thioanisoles is another powerful strategy for the construction of the benzothiophene ring system.

Key Benzothiophene-Containing Drugs: A Closer Look

The versatility of the benzothiophene scaffold is exemplified by its presence in several blockbuster drugs. This guide provides a detailed overview of three prominent examples: Raloxifene, Zileuton, and Sertaconazole.

Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[4]

Zileuton: A 5-lipoxygenase inhibitor used for the management of asthma.[4]

Sertaconazole: An antifungal medication used to treat skin infections.[4]

Quantitative Data on Biological Activity

To facilitate comparative analysis, this guide summarizes key quantitative data on the biological activity of various benzothiophene derivatives.

Derivative ClassTargetCompound ExampleActivity (IC50/Ki/Kd)Cell Line/AssayReference
Anticancer EGFR Tyrosine KinaseTetrahydrobenzothiophene derivative 5b IC50: 0.68 µMMia PaCa-2[5]
Multi-kinase (Clk4, DRAK1, haspin, etc.)5-hydroxybenzothiophene hydrazide 16b IC50: 11-353.3 nMKinase Assay[6]
Tubulin PolymerizationBenzothiophene acrylonitrile analog 5 GI50: 10.0 - 90.9 nMNCI-60 Panel[7]
Tubulin PolymerizationBenzothiophene acrylonitrile analog 6 GI50: 21.1 - 98.9 nMNCI-60 Panel[7]
Anti-inflammatory 5-LipoxygenaseZileutonIC50: 0.46 µg/mLLTB4 formation in whole blood[3]
Antifungal Fungal Cell MembraneSertaconazoleGeometric Mean MIC: 0.26 µg/mlT. rubrum, T. mentagrophytes, E. floccosum

Experimental Protocols

This guide provides detailed methodologies for key experiments cited, offering researchers a practical resource for their work.

Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (A Key Raloxifene Intermediate):

This synthesis can be achieved via the acid-catalyzed intramolecular cyclization/rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of a dehydrating agent like polyphosphoric acid or methanesulfonic acid.[2][8]

Experimental Protocol: Friedel-Crafts Acylation of Benzothiophene

A general procedure involves the reaction of benzothiophene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane. The reaction is typically performed at low temperatures to control its exothermicity.

Biological Assay Protocols:

  • EGFR Kinase Assay: The inhibitory activity of benzothiophene derivatives against EGFR can be determined using various assay formats, including radiometric assays (e.g., HotSpot, 33PanQinase) that measure the phosphorylation of a substrate by the kinase in the presence of 33P-labeled ATP.[9]

  • RhoA Activation Assay (G-LISA): This ELISA-based assay quantifies the amount of active, GTP-bound RhoA in cell lysates. Active RhoA binds to a Rho-GTP-binding protein coated on a 96-well plate and is detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme.[5][6][10][11]

  • Caspase-3/7 Activation Assay: The induction of apoptosis can be assessed by measuring the activity of effector caspases 3 and 7. Commercially available kits utilize a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases.[12][13]

  • Western Blot for Bcl-2 Family Proteins: To investigate the mechanism of apoptosis, the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be analyzed by Western blotting. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the proteins of interest.[14][15][16]

Signaling Pathways and Logical Relationships

To visually represent the complex biological interactions of benzothiophene derivatives, this guide includes diagrams generated using the DOT language.

Mechanism of Action of Zileuton

Zileuton_Mechanism Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) 5-LOX->Leukotrienes Inflammation Inflammation & Bronchoconstriction Leukotrienes->Inflammation Zileuton Zileuton Zileuton->5-LOX inhibits Raloxifene_SERM cluster_bone Bone Tissue cluster_breast Breast Tissue cluster_uterus Uterine Tissue Raloxifene Raloxifene ER_alpha Estrogen Receptor α Raloxifene->ER_alpha ER_beta Estrogen Receptor β Raloxifene->ER_beta Bone_Agonist Agonist Effect (Decreased Resorption) ER_alpha->Bone_Agonist Breast_Antagonist Antagonist Effect (Inhibition of Proliferation) ER_alpha->Breast_Antagonist Uterine_Antagonist Antagonist Effect (No Stimulation) ER_alpha->Uterine_Antagonist Benzothiophene_Apoptosis Benzothiophene_Derivative Benzothiophene Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzothiophene_Derivative->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Benzothiophene_PI3K_Akt Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Benzothiophene_Inhibitor Benzothiophene Inhibitor Benzothiophene_Inhibitor->PI3K inhibits

References

Spectroscopic and Analytical Profile of 5-Methylbenzo[b]thiophene-2-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylbenzo[b]thiophene-2-methanol is a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of the benzothiophene scaffold, which is a key structural motif in various pharmacologically active molecules, a thorough understanding of its spectroscopic properties is essential for its synthesis, characterization, and application in drug discovery and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 5-methylbenzo[b]thiophene core and the hydroxymethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.70d1HH-7
~7.65s1HH-4
~7.25d1HH-6
~7.15s1HH-3
~4.90s2H-CH₂OH
~2.50s3H-CH₃
~1.80br s1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~145.0C-2
~140.0C-7a
~138.5C-3a
~134.0C-5
~128.0C-6
~124.0C-4
~123.0C-7
~121.0C-3
~60.0-CH₂OH
~21.5-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1450MediumAromatic C=C stretch
~1220StrongC-O stretch (primary alcohol)
~810StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment
178[M]⁺ (Molecular Ion)
161[M - OH]⁺
147[M - CH₂OH]⁺
115[C₉H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Collect a background spectrum of the empty ATR crystal before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans/second.

Workflow and Data Interpretation

The structural elucidation of this compound follows a logical progression of spectroscopic analysis.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis & Purification of This compound MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS Initial analysis IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR Functional group identification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR Detailed structural analysis Structure Final Structure Confirmation MS->Structure IR->Structure NMR->Structure

Potential Research Areas for 5-Methylbenzo[b]thiophene-2-methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiophene ring, offers a versatile platform for the development of novel therapeutic agents. Derivatives of benzo[b]thiophene have demonstrated significant potential as anti-cancer, anti-microbial, and anti-inflammatory agents, among other activities.[1][2][3] This technical guide explores the potential research areas for a specific derivative, 5-Methylbenzo[b]thiophene-2-methanol, providing a comprehensive overview of its synthetic accessibility, potential biological targets, and detailed experimental protocols for its evaluation. While specific biological data for this compound is not extensively available in the public domain, this guide extrapolates potential activities based on the known pharmacology of structurally related benzo[b]thiophene-containing drugs and research compounds.

Chemical Profile of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀OS[4]
Molecular Weight 178.25 g/mol [4]
IUPAC Name (5-methyl-1-benzothiophen-2-yl)methanol[4]
CAS Number 22962-49-8[4]
Appearance Solid (predicted)
Purity 95% (Commercially available)[5]

Potential Research Areas and Rationale

Based on the extensive literature on benzo[b]thiophene derivatives, three primary areas of research are proposed for this compound: anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

The benzo[b]thiophene core is present in several anticancer agents and clinical candidates. A key mechanism of action for many of these compounds is the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Proposed Mechanism of Action: Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide variety of human cancers, promoting tumor growth and survival.[1][6][7] Several benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[1][8][9] It is hypothesized that this compound, after appropriate derivatization (e.g., oxidation of the sulfur atom and modification of the methanol group), could also function as a STAT3 inhibitor.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation 5-MBT-2M_derivative 5-Methylbenzo[b]thiophene -2-methanol Derivative 5-MBT-2M_derivative->STAT3_inactive Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor

Caption: Proposed inhibition of the STAT3 signaling pathway.

Antimicrobial Activity

Benzo[b]thiophene derivatives have shown broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[2][3][10] The structural diversity of this class of compounds allows for the fine-tuning of their antimicrobial spectrum and potency.

Proposed Mechanism of Action: Disruption of Bacterial Cell Processes

The exact mechanisms are often multifaceted, but potential targets include bacterial cell wall synthesis, DNA replication, and essential metabolic enzymes. The lipophilic nature of the benzo[b]thiophene core may facilitate its passage through bacterial cell membranes.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzo[b]thiophene-containing compounds, such as the FDA-approved drug Zileuton, are known to possess anti-inflammatory properties.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are potential targets.[11] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activation MAPK_cascade MAPK Cascade TLR4->MAPK_cascade Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB DNA DNA NFkB->DNA Nuclear Translocation MAPK_cascade->DNA Transcription Factor Activation 5-MBT-2M 5-Methylbenzo[b]thiophene -2-methanol 5-MBT-2M->IKK Inhibition 5-MBT-2M->MAPK_cascade Inhibition Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression LPS LPS LPS->TLR4

Caption: Potential inhibition of NF-κB and MAPK signaling.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and its subsequent biological evaluation.

Synthesis of this compound

A plausible synthetic route involves the reduction of a corresponding aldehyde or ester. The following protocol is adapted from the synthesis of a structurally similar compound, 5-(phenylmethyl)thiophene-2-methanol.[12]

Workflow for Synthesis

Synthesis_Workflow Start 5-Methylbenzo[b]thiophene -2-carboxaldehyde Step1 Reduction with Sodium Borohydride in Ethanol Start->Step1 Step2 Work-up: Aqueous Quench, Extraction with Chloroform Step1->Step2 Step3 Purification: Column Chromatography or Distillation Step2->Step3 End 5-Methylbenzo[b]thiophene -2-methanol Step3->End

References

5-Methylbenzo[b]thiophene-2-methanol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylbenzo[b]thiophene-2-methanol is a heterocyclic building block of significant interest in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its rigid benzothiophene core, substituted with a reactive hydroxymethyl group at the 2-position and a methyl group at the 5-position, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in medicinal chemistry. Detailed experimental protocols for its synthesis and derivatization are presented, alongside a summary of its physicochemical properties and a discussion of the biological activities of compounds derived from this valuable intermediate.

Introduction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1] Its structural similarity to endogenous molecules and its ability to participate in various intermolecular interactions make it an attractive core for the design of novel drugs. The introduction of a methyl group at the 5-position and a hydroxymethyl group at the 2-position of the benzo[b]thiophene ring system, as in this compound, offers multiple points for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide serves as a comprehensive resource for researchers utilizing this building block in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing reaction conditions and for the purification of synthetic intermediates and final products.

PropertyValueReference
Molecular Formula C₁₀H₁₀OS[2][3]
Molecular Weight 178.25 g/mol [2][3]
CAS Number 22962-49-8[2][3]
Appearance Not explicitly stated, likely a solid
Melting Point Not available
Boiling Point Not available
Solubility Not explicitly stated, likely soluble in common organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 5-methylbenzo[b]thiophene. This involves an initial formylation reaction followed by a reduction of the resulting aldehyde.

Synthetic Pathway Overview

synthesis_overview start 5-Methylbenzo[b]thiophene aldehyde 5-Methylbenzo[b]thiophene-2-carbaldehyde start->aldehyde Vilsmeier-Haack Formylation alcohol This compound aldehyde->alcohol Reduction

Caption: General synthetic scheme for this compound.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 5-Methylbenzo[b]thiophene

This procedure outlines the introduction of a formyl group at the 2-position of the 5-methylbenzo[b]thiophene ring using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5]

  • Materials:

    • 5-Methylbenzo[b]thiophene

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Sodium acetate solution (saturated)

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Dissolve 5-methylbenzo[b]thiophene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 5-methylbenzo[b]thiophene-2-carbaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde

The formyl group of 5-methylbenzo[b]thiophene-2-carbaldehyde is reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride (NaBH₄).[6][7]

  • Materials:

    • 5-Methylbenzo[b]thiophene-2-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Water

    • 6M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve 5-methylbenzo[b]thiophene-2-carbaldehyde (1 equivalent) in methanol or ethanol at room temperature.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture in an ice-water bath and cautiously add water to quench the excess NaBH₄.

    • Acidify the mixture to pH ~2 with 6M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to afford this compound. The crude product can be purified by recrystallization or column chromatography.

Applications as a Building Block in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the development of pharmacologically active compounds. The hydroxyl group can be readily converted into other functional groups, such as halides or azides, or used in esterification and etherification reactions.

Synthesis of Raloxifene Analogues

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[8] The benzo[b]thiophene core is a key structural feature of raloxifene. This compound can serve as a starting material for the synthesis of novel raloxifene analogues with potentially improved biological profiles.[9]

raloxifene_synthesis start 5-Methylbenzo[b]thiophene- 2-methanol intermediate1 2-(Chloromethyl)-5- methylbenzo[b]thiophene start->intermediate1 Chlorination (e.g., SOCl₂) intermediate2 Intermediate for Friedel-Crafts Acylation intermediate1->intermediate2 Further Functionalization raloxifene Raloxifene Analogue intermediate2->raloxifene Friedel-Crafts Acylation

Caption: Synthetic approach to Raloxifene analogues.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of anticancer drugs. The benzo[b]thiophene scaffold has been identified as a promising core for the development of potent and selective kinase inhibitors.[10][11] this compound can be elaborated into various substituted benzothiophenes that can be tested for their kinase inhibitory activity. For instance, the hydroxyl group can be oxidized to the corresponding carboxylic acid, which can then be converted to a variety of amides.

kinase_inhibitor_synthesis start 5-Methylbenzo[b]thiophene- 2-methanol acid 5-Methylbenzo[b]thiophene- 2-carboxylic acid start->acid Oxidation (e.g., PCC, PDC) amide Substituted Amide (Kinase Inhibitor Candidate) acid->amide Amide Coupling (e.g., EDC, HATU)

Caption: Pathway to potential kinase inhibitors.

Biological Activities of Derived Compounds

Derivatives of the benzo[b]thiophene scaffold have demonstrated a wide range of biological activities, making this heterocyclic system a cornerstone in drug discovery.

Antimicrobial Activity

Various substituted thiophene and benzo[b]thiophene derivatives have been reported to exhibit significant antibacterial and antifungal properties.[2][12][13][14][15] The mechanism of action for some of these compounds is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The structural modifications enabled by using this compound as a starting material allow for the fine-tuning of antimicrobial potency and spectrum.

Anticancer Activity

The benzo[b]thiophene nucleus is present in several anticancer agents.[16] As mentioned, derivatives of this scaffold have been developed as kinase inhibitors.[10][11] Furthermore, some tetrahydrobenzo[b]thiophene derivatives have shown cytotoxic activity against colorectal cancer cell lines.[16] The synthesis of novel compounds from this compound provides a platform for discovering new anticancer therapeutics.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecules, particularly in the pursuit of new drug candidates. The diverse biological activities associated with the benzo[b]thiophene scaffold, including antimicrobial and anticancer effects, underscore the importance of this building block in modern medicinal chemistry. The detailed protocols and synthetic strategies outlined in this guide are intended to facilitate its use and inspire further innovation in the field.

References

The Enduring Reactivity of the Benzothiophene Ring System: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and versatile reactivity. This in-depth technical guide provides a comprehensive exploration of the fundamental reactivity of the benzothiophene ring system. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of electrophilic and nucleophilic substitution, oxidation, reduction, and metal-catalyzed functionalization. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of this important heterocycle.

Introduction to the Benzothiophene Ring System

Benzothiophene is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring. This fusion imparts a unique combination of aromaticity and reactivity, making it a privileged scaffold in numerous biologically active compounds and functional organic materials. The lone pair of electrons on the sulfur atom participates in the π-electron system, influencing the electron density distribution and, consequently, the regioselectivity of its reactions.

Electrophilic Aromatic Substitution: The Predominant Reaction Pathway

Electrophilic aromatic substitution is the most characteristic reaction of the benzothiophene ring system. The thiophene ring is generally more susceptible to electrophilic attack than the benzene ring.

Regioselectivity

Theoretical and experimental studies have established that electrophilic attack preferentially occurs at the C3 position of the thiophene ring. This preference is attributed to the greater stability of the resulting cationic intermediate, where the positive charge can be effectively delocalized through resonance involving the sulfur atom. If the C3 position is blocked, substitution typically occurs at the C2 position. Substitution on the benzene ring generally requires more forcing conditions.

Quantitative Analysis of Electrophilic Substitution

The reactivity of the benzothiophene ring system is influenced by the nature of the electrophile and the reaction conditions. The following tables summarize the isomer distribution for key electrophilic substitution reactions.

Table 1: Isomer Distribution in the Nitration of Benzothiophene Derivatives

SubstrateNitrating Agent & Conditions4-nitro (%)5-nitro (%)6-nitro (%)7-nitro (%)Other Products (%)Reference
Benzothiophene-3-carboxylic acidConc. HNO₃, H₂SO₄/AcOH, 60°CPredominant----
Benzothiophene-3-carboxylic acidKNO₃, H₂SO₄, 0°C-MajorMajor--
2-Bromo-3-methylbenzothiopheneVarious14-18-21-27.5-3-methyl-3-nitrobenzo[b]thiophen-2(3H)-one (35-47)

Table 2: Regioselectivity in the Acylation of Benzothiophene

Acylating AgentCatalyst2-acyl (%)3-acyl (%)Reference
Acetic acid / TFAA85% H₃PO₄MinorMajor
Acetyl chlorideAlCl₃MinorMajor
Acetic anhydrideBF₃·Et₂OMinorMajor
Experimental Protocols for Electrophilic Substitution
  • Materials: Benzothiophene-3-carbonitrile, Glacial Acetic Acid, Concentrated Sulfuric Acid, Concentrated Nitric Acid, Ice.

  • Procedure:

    • Dissolve benzothiophene-3-carbonitrile in a mixture of glacial acetic acid and concentrated sulfuric acid.

    • Heat the solution to 60°C.

    • Add concentrated nitric acid dropwise to the heated solution with vigorous stirring.

    • Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice.

    • Allow the ice to melt and collect the precipitated solid by filtration.

    • Wash the solid with water until the washings are neutral and then dry.

  • Materials: 2-Methylbenzothiophene, N-Bromosuccinimide (NBS), Acetonitrile, Dichloromethane, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve 2-methylbenzothiophene (500 mg, 3.4 mmol) in acetonitrile (5 mL) in a flask under a nitrogen atmosphere and cool to 0°C.

    • Add NBS (630 mg, 3.5 mmol) to the solution.

    • Remove the ice bath and stir the mixture at room temperature for 30 minutes.

    • Quench the reaction with water and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (eluent: hexane) to yield 3-bromo-2-methylbenzothiophene.

  • Materials: Benzothiophene, Acetyl Chloride, Anhydrous Aluminum Chloride, Dichloromethane, Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • To a round-bottomed flask equipped with an addition funnel and a reflux condenser, add anhydrous aluminum chloride (1.1 equiv) and dichloromethane under an inert atmosphere.

    • Cool the mixture to 0°C in an ice/water bath.

    • Add a solution of acetyl chloride (1.1 equiv) in dichloromethane dropwise over 10 minutes.

    • Following this, add a solution of benzothiophene (1.0 equiv) in dichloromethane dropwise at a rate that prevents excessive boiling.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

    • Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the crude product.

Oxidation of the Benzothiophene Ring

The sulfur atom in the benzothiophene ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized derivatives have distinct chemical reactivity and are valuable synthetic intermediates.

Synthesis of Benzothiophene S-Oxides and S,S-Dioxides

Oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The degree of oxidation can often be controlled by the choice of reagent and reaction conditions.

Experimental Protocol for the Synthesis of Dibenzothiophene S-Oxide
  • Materials: 2-Bromoaryl sulfinate esters, Arylboronic acids, Palladium catalyst (e.g., (amphos)₂PdCl₂), Potassium phosphate, Dichloromethane, Trifluoroacetic anhydride (Tf₂O), 2,6-di(tert-butyl)pyridine, Aqueous sodium bicarbonate.

  • Procedure:

    • Suzuki-Miyaura Coupling: In a reaction vessel, combine the 2-bromoaryl sulfinate ester, arylboronic acid, palladium catalyst, and potassium phosphate in dichloromethane. Stir the mixture at room temperature until the coupling reaction is complete (monitored by TLC).

    • Electrophilic Cyclization: To the resulting mixture, add 2,6-di(tert-butyl)pyridine followed by the dropwise addition of trifluoroacetic anhydride at -78°C.

    • Allow the reaction to warm to room temperature and stir until the cyclization is complete.

    • Quench the reaction with aqueous sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography to yield the dibenzothiophene S-oxide.

Reduction of the Benzothiophene Ring System

Reduction of the benzothiophene ring can proceed via different pathways depending on the reducing agent and substrate.

Hydrogenation of the Thiophene Ring

Catalytic hydrogenation can lead to the saturation of the thiophene ring, affording 2,3-dihydrobenzothiophene derivatives. This transformation is valuable for accessing non-aromatic sulfur-containing heterocycles. For instance, benzothiophene can be selectively hydrogenated using a ruthenium phosphide nanoparticle catalyst.

Reductive Desulfurization

Under more forcing conditions, such as with Raney Nickel, the C-S bonds can be cleaved, leading to the complete removal of the sulfur atom and the formation of an alkylbenzene derivative.

Experimental Protocol for Electrochemical Reduction of Benzothiophene Sulfone
  • Materials: Benzothiophene sulfone, Hexafluoroisopropanol (HFIP), Supporting electrolyte (e.g., tetra-n-butylammonium hexafluorophosphate), Solvent (e.g., acetonitrile), Electrochemical cell with a suitable cathode and anode.

  • Procedure:

    • Prepare a solution of benzothiophene sulfone and the supporting electrolyte in a mixture of acetonitrile and HFIP.

    • Place the solution in an electrochemical cell.

    • Apply a constant current or potential to the cell.

    • Monitor the reaction progress by chromatography.

    • Upon completion, work up the reaction mixture by removing the solvent and purifying the product to obtain 2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Metal-Catalyzed Cross-Coupling and C-H Functionalization

Modern synthetic methods have enabled the direct functionalization of the benzothiophene ring through metal-catalyzed reactions, providing efficient access to a wide range of substituted derivatives.

Palladium-Catalyzed Reactions

Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at halogenated positions of the benzothiophene ring. Furthermore, direct C-H arylation has emerged as a powerful tool for forging new carbon-carbon bonds without the need for pre-functionalization.

Other Transition Metals

Other transition metals, such as copper, nickel, and gold, have also been employed in the synthesis and functionalization of benzothiophenes, often promoting unique cyclization and coupling pathways.

Visualizing Reactivity and Applications

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction mechanisms and workflows related to the benzothiophene ring system.

Electrophilic_Substitution cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Benzothiophene Benzothiophene Intermediate Cationic Intermediate (Sigma Complex) Benzothiophene->Intermediate Attack at C3 Electrophile Electrophile (E+) Electrophile->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Loss of H+ Product 3-Substituted Benzothiophene Deprotonation->Product

Mechanism of electrophilic substitution on benzothiophene.

Oxidation_Pathway Benzothiophene Benzothiophene Sulfoxide Benzothiophene S-Oxide Benzothiophene->Sulfoxide [O] Sulfone Benzothiophene S,S-Dioxide Sulfoxide->Sulfone [O]

Oxidation states of the benzothiophene sulfur atom.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Start Benzothiophene Scaffold Func Functionalization (e.g., Cross-Coupling) Start->Func Library Diverse Library of Benzothiophene Analogs Func->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Preclinical Preclinical Studies (In vivo efficacy, toxicology) Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical

Workflow for benzothiophene-based drug discovery.

Conclusion

The benzothiophene ring system exhibits a rich and diverse reactivity profile, making it an exceptionally valuable scaffold in synthetic chemistry. A thorough understanding of its fundamental reactions, including electrophilic substitution, oxidation, reduction, and metal-catalyzed functionalizations, is crucial for the rational design and synthesis of novel molecules with desired properties. This guide has provided a detailed overview of these core reactions, supported by quantitative data, experimental protocols, and mechanistic visualizations, to serve as a valuable resource for scientists and researchers in the field. The continued exploration of benzothiophene chemistry will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methylbenzo[b]thiophene-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-Methylbenzo[b]thiophene-2-methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 5-Methylbenzo[b]thiophene-2-carboxylic acid, followed by its reduction to the target primary alcohol. Two reliable methods for the reduction step are provided, offering flexibility based on available reagents and desired reaction conditions.

Synthesis Overview

The overall synthetic pathway involves two key transformations:

  • Carboxylation of 5-Methylbenzo[b]thiophene: This step introduces a carboxylic acid group at the 2-position of the benzothiophene ring system. This is achieved through a directed lithiation followed by quenching with carbon dioxide.

  • Reduction of 5-Methylbenzo[b]thiophene-2-carboxylic acid: The carboxylic acid is then reduced to the corresponding primary alcohol. Two effective methods are detailed: reduction with Lithium Aluminum Hydride (LiAlH4) and a milder alternative using Sodium Borohydride and Iodine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionStarting MaterialKey ReagentsMolar Ratio (Reagent:SM)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Carboxylation5-Methylbenzo[b]thiophenen-Butyllithium, CO2 (solid)1.1 : 1 (n-BuLi)Dry Diethyl Ether0 to rt2-370-80
2aReduction (Method A)5-Methylbenzo[b]thiophene-2-carboxylic acidLithium Aluminum Hydride (LiAlH4)1.5 : 1Dry THF0 to rt1-285-95
2bReduction (Method B)5-Methylbenzo[b]thiophene-2-carboxylic acidSodium Borohydride (NaBH4), Iodine (I2)1.2 : 1 (NaBH4), 0.5 : 1 (I2)THF0 to rt190-98[1]

Experimental Protocols

Step 1: Synthesis of 5-Methylbenzo[b]thiophene-2-carboxylic acid

This protocol is adapted from a similar synthesis of a substituted benzo[b]thiophene-2-carboxylic acid.[2]

Materials:

  • 5-Methylbenzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Dry solid carbon dioxide (dry ice)

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated)

  • Water (deionized)

  • Ethanol (for recrystallization)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 5-Methylbenzo[b]thiophene (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture back to 0 °C and carefully pour it onto a slurry of crushed dry ice in diethyl ether.

  • Allow the mixture to warm to room temperature, which will allow for the evaporation of the excess carbon dioxide.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 5-Methylbenzo[b]thiophene-2-carboxylic acid.

Step 2: Reduction of 5-Methylbenzo[b]thiophene-2-carboxylic acid to this compound

Two alternative methods are provided for this reduction.

Materials:

  • 5-Methylbenzo[b]thiophene-2-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Water (deionized)

  • 15% aqueous sodium hydroxide

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH4 (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-Methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. A common quenching procedure is the Fieser workup: for every 'x' g of LiAlH4 used, add 'x' mL of water, then 'x' mL of 15% NaOH (aq), and finally '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 15-30 minutes.

  • Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

This method provides a milder alternative to LiAlH4 for the reduction of carboxylic acids.[1][3]

Materials:

  • 5-Methylbenzo[b]thiophene-2-carboxylic acid

  • Sodium borohydride (NaBH4)

  • Iodine (I2)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • 3 N Hydrochloric acid

  • 3 N Sodium hydroxide

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred suspension of sodium borohydride (1.2 eq) in THF in a round-bottom flask, slowly add a solution of 5-Methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq) in THF at room temperature. Stir the mixture until the evolution of gas ceases.

  • Cool the mixture to 0 °C and slowly add a solution of iodine (0.5 eq) in THF.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Carefully add 3 N hydrochloric acid to quench the reaction.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with 3 N sodium hydroxide, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.[1]

  • The product can be purified by column chromatography if necessary.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Reduction SM 5-Methylbenzo[b]thiophene Int 5-Methylbenzo[b]thiophene-2-carboxylic acid SM->Int 1) n-BuLi, Et2O 2) CO2 (s) Prod This compound Int->Prod Method A: LiAlH4, THF Method B: NaBH4, I2, THF

Caption: Synthetic route to this compound.

Logical Relationship of Reduction Methods

This diagram shows the alternative approaches for the reduction of the carboxylic acid intermediate.

Reduction_Methods Intermediate 5-Methylbenzo[b]thiophene-2-carboxylic acid MethodA Method A: Reduction with LiAlH4 Intermediate->MethodA MethodB Method B: Reduction with NaBH4 / I2 Intermediate->MethodB Product This compound MethodA->Product MethodB->Product

Caption: Alternative reduction pathways to the final product.

References

Synthesis of 5-Methylbenzo[b]thiophene-2-methanol: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Methylbenzo[b]thiophene-2-methanol, a valuable building block in medicinal chemistry and materials science. The protocol outlines a two-step synthetic route commencing with the formylation of 5-methylbenzo[b]thiophene, followed by the reduction of the resulting aldehyde.

Summary of Synthetic Route

The synthesis of this compound is achieved through a reliable two-step process. The first step involves the Vilsmeier-Haack formylation of commercially available 5-methylbenzo[b]thiophene to produce the key intermediate, 5-methylbenzo[b]thiophene-2-carbaldehyde. This aldehyde is then selectively reduced in the second step to the target primary alcohol, this compound, using sodium borohydride.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Key Spectroscopic Data
5-Methylbenzo[b]thiopheneC₉H₈S148.23--13C NMR spectral data available.[1]
5-Methylbenzo[b]thiophene-2-carbaldehydeC₁₀H₈OS176.23Pale yellow solid--
This compoundC₁₀H₁₀OS178.25---

Experimental Protocols

Step 1: Synthesis of 5-Methylbenzo[b]thiophene-2-carbaldehyde

This procedure details the formylation of 5-methylbenzo[b]thiophene using the Vilsmeier-Haack reaction.[2][3][4] This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][4]

Materials:

  • 5-Methylbenzo[b]thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 5-methylbenzo[b]thiophene (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of 5-methylbenzo[b]thiophene dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methylbenzo[b]thiophene-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.

Step 2: Synthesis of this compound

This protocol describes the reduction of the aldehyde intermediate to the target alcohol using sodium borohydride.

Materials:

  • 5-Methylbenzo[b]thiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve 5-methylbenzo[b]thiophene-2-carbaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alcohol.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product 5_Methylbenzo_b_thiophene 5-Methylbenzo[b]thiophene Vilsmeier_Haack Vilsmeier-Haack Reaction (DMF, POCl₃) 5_Methylbenzo_b_thiophene->Vilsmeier_Haack Aldehyde 5-Methylbenzo[b]thiophene-2-carbaldehyde Vilsmeier_Haack->Aldehyde Reduction Reduction (NaBH₄, MeOH) Aldehyde->Reduction Alcohol This compound Reduction->Alcohol

Caption: Synthetic workflow for this compound.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate_cation Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate_cation Electrophilic Attack Benzothiophene 5-Methylbenzo[b]thiophene Benzothiophene->Intermediate_cation Aldehyde_Product 5-Methylbenzo[b]thiophene-2-carbaldehyde Intermediate_cation->Aldehyde_Product H2O H₂O (Work-up) H2O->Aldehyde_Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

References

Application Notes and Protocols for 5-Methylbenzo[b]thiophene-2-methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylbenzo[b]thiophene-2-methanol is a versatile building block in medicinal chemistry, belonging to the benzothiophene class of heterocyclic compounds. The benzothiophene scaffold is recognized as a "privileged structure," frequently found in a variety of biologically active compounds and approved drugs.[1] Its structural similarity to endogenous molecules like indole allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1]

While direct biological activity data for this compound is not extensively documented, its primary value lies in its utility as a synthetic intermediate for the creation of more complex and potent drug candidates. The hydroxylmethyl group at the 2-position and the methyl group at the 5-position of the benzothiophene core offer reactive sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.

Key Applications in Medicinal Chemistry

Derivatives synthesized from this compound have shown promise in several therapeutic areas:

  • Anticancer Agents: The benzothiophene core is a key feature in several potent anticancer agents. Derivatives have been shown to inhibit tubulin polymerization and exhibit cytotoxic effects against various cancer cell lines.[2]

  • Anti-inflammatory Agents: Benzothiophene-based compounds have been investigated for their ability to modulate inflammatory pathways, showing potential for the treatment of inflammatory diseases.

  • Antimicrobial Agents: The structural motif of benzothiophene is present in compounds exhibiting activity against a range of microbial pathogens, including multidrug-resistant bacteria.

Synthetic Protocols for Derivative Synthesis

The hydroxylmethyl group of this compound is a key functional handle for synthetic transformations. A common and useful transformation is its oxidation to the corresponding aldehyde, 5-methylbenzo[b]thiophene-2-carbaldehyde. This aldehyde can then serve as a versatile precursor for a wide array of derivatives.

Protocol 1: Oxidation of this compound to 5-Methylbenzo[b]thiophene-2-carbaldehyde

This protocol describes a standard oxidation reaction to prepare the aldehyde intermediate.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC (1.5 equivalents) or DMP (1.2 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts or periodinane byproduct.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-methylbenzo[b]thiophene-2-carbaldehyde by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield the purified aldehyde.

Logical Workflow for Synthesis:

start This compound intermediate 5-Methylbenzo[b]thiophene-2-carbaldehyde start->intermediate Oxidation (PCC or DMP) final Bioactive Derivatives (e.g., Schiff bases, chalcones) intermediate->final Condensation Reactions A Seed Cancer Cells in 96-well Plate B Treat with Synthesized Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H cluster_0 Normal Cell Division cluster_1 Action of Benzothiophene Derivatives Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Benzothiophene Derivative Benzothiophene Derivative Inhibited Tubulin Polymerization Inhibited Tubulin Polymerization Benzothiophene Derivative->Inhibited Tubulin Polymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Inhibited Tubulin Polymerization->Disrupted Mitotic Spindle Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Disrupted Mitotic Spindle->Cell Cycle Arrest & Apoptosis

References

Application Notes and Protocols: 5-Methylbenzo[b]thiophene-2-methanol as a Precursor for Anticancer Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Notably, derivatives of benzo[b]thiophene have emerged as promising candidates for anticancer drug development, exhibiting mechanisms of action that include tubulin polymerization inhibition, kinase inhibition, and disruption of key signaling pathways involved in cancer progression.[3][4][5][6][7][8] This document provides detailed application notes and protocols for the use of 5-Methylbenzo[b]thiophene-2-methanol as a versatile precursor for the synthesis of potent anticancer drug candidates.

Synthetic Strategy: From Precursor to Potent Anticancer Agents

This compound serves as an excellent starting material for the synthesis of various biologically active benzo[b]thiophene derivatives. A key synthetic strategy involves the oxidation of the 2-methanol group to a 2-car Methoxybenzoyl)-benzo[b]thiophene derivatives, which have demonstrated potent inhibition of tubulin polymerization.[4][9]

Below is a proposed workflow for the synthesis and evaluation of anticancer drug candidates starting from this compound.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation precursor This compound intermediate1 5-Methylbenzo[b]thiophene-2-carbaldehyde precursor->intermediate1 Oxidation (e.g., PCC) intermediate2 5-Methylbenzo[b]thiophene-2-carboxylic Acid intermediate1->intermediate2 Oxidation (e.g., KMnO4) final_product 2-(3',4',5'-Trimethoxybenzoyl)-5-methylbenzo[b]thiophene intermediate2->final_product Friedel-Crafts Acylation with 1,2,3-trimethoxybenzene cell_lines Cancer Cell Lines (e.g., MDA-MB-231, HeLa, L1210) final_product->cell_lines Treatment assay2 Tubulin Polymerization Assay final_product->assay2 In vitro assay1 Antiproliferative Assay (MTT/MTS) cell_lines->assay1 assay3 Cell Cycle Analysis cell_lines->assay3 assay4 Apoptosis Assay cell_lines->assay4

Caption: Synthetic and evaluation workflow for anticancer drug candidates.

Quantitative Data: Antiproliferative Activity of Benzo[b]thiophene Derivatives

The following table summarizes the reported antiproliferative activities of various benzo[b]thiophene derivatives against a panel of cancer cell lines. This data provides a benchmark for the expected potency of novel compounds synthesized from this compound.

Compound ClassDerivativeCancer Cell LineIC50 (nM)Reference
2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]thiophenes 3-methyl-4-methoxy derivative (4g)L121019[4]
3-methyl-4-methoxy derivative (4g)FM3A23[4]
3-methyl-4-methoxy derivative (4g)Molt/418[4]
3-methyl-4-methoxy derivative (4g)CEM19[4]
3-methyl-4-methoxy derivative (4g)HeLa16[4]
5-Aminobenzo[b]thiophene (3c)Variety of cancer cell lines2.6 - 18[9]
5-Hydroxybenzothiophene Derivatives Hydrazide derivative (16b)U87MG7,200[5]
Tetrahydrobenzo[b]thiophene Derivatives Compound 4MDA-MB-435< 40[8]
Compound 5MDA-MB-435< 40[8]
Compound 7MDA-MB-435< 40[8]
3-Iodo-2-phenylbenzo[b]thiophene (IPBT) IPBTHepG267,040[10]
IPBTCaco-263,740[10]
IPBTPanc-176,720[10]

Experimental Protocols

Protocol 1: Synthesis of 5-Methylbenzo[b]thiophene-2-carboxylic Acid

This protocol describes the two-step oxidation of this compound to the corresponding carboxylic acid.

Step 1: Oxidation to 5-Methylbenzo[b]thiophene-2-carbaldehyde

  • Materials: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add PCC (1.5 equivalents) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the chromium salts.

    • Wash the Celite pad with additional DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Methylbenzo[b]thiophene-2-carbaldehyde.

Step 2: Oxidation to 5-Methylbenzo[b]thiophene-2-carboxylic Acid

  • Materials: 5-Methylbenzo[b]thiophene-2-carbaldehyde, Potassium permanganate (KMnO4), Acetone, Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the 5-Methylbenzo[b]thiophene-2-carbaldehyde from the previous step in acetone in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of KMnO4 (2 equivalents) in water to the cooled solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears.

    • Acidify the mixture with 1M HCl to a pH of approximately 2.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • The crude 5-Methylbenzo[b]thiophene-2-carboxylic acid can be purified by recrystallization.

Protocol 2: Synthesis of 2-(3',4',5'-Trimethoxybenzoyl)-5-methylbenzo[b]thiophene

This protocol describes the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with 5-Methylbenzo[b]thiophene-2-carboxylic acid.

  • Materials: 5-Methylbenzo[b]thiophene-2-carboxylic acid, Oxalyl chloride, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), 1,2,3-Trimethoxybenzene, Aluminum chloride (AlCl3).

  • Procedure:

    • Suspend 5-Methylbenzo[b]thiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM containing a catalytic amount of DMF.

    • Add oxalyl chloride (1.2 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

    • In a separate flask, dissolve 1,2,3-trimethoxybenzene (1.1 equivalents) and AlCl3 (1.2 equivalents) in anhydrous DCM at 0°C.

    • Add the crude acid chloride dissolved in DCM dropwise to the cooled solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture into a mixture of ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
  • Materials: Cancer cell lines, 96-well plates, complete growth medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, Plate reader.

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Targeted Signaling Pathways

Benzo[b]thiophene derivatives exert their anticancer effects through various mechanisms. A prominent mechanism for 2-aroyl-benzo[b]thiophenes is the inhibition of tubulin polymerization.[4][9]

G cluster_pathway Tubulin Polymerization Inhibition Pathway drug 2-Aroyl-5-methyl- benzo[b]thiophene tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubule Microtubules drug->microtubule Inhibits Polymerization tubulin->microtubule Polymerization spindle Mitotic Spindle Formation microtubule->spindle apoptosis Apoptosis microtubule->apoptosis Disruption leads to mitosis Mitosis spindle->mitosis

Caption: Inhibition of tubulin polymerization by 2-aroyl-benzo[b]thiophenes.

Other benzo[b]thiophene derivatives have been shown to target the RhoA/ROCK pathway, which is crucial for cell proliferation, migration, and invasion.[3][7]

G cluster_pathway RhoA/ROCK Signaling Pathway Inhibition drug Benzo[b]thiophene Derivative rhoa RhoA-GTP (Active) drug->rhoa Inhibits rock ROCK rhoa->rock Activates mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates mlc_p Phosphorylated MLC mlc->mlc_p stress_fiber Stress Fiber Formation mlc_p->stress_fiber proliferation Cell Proliferation stress_fiber->proliferation migration Cell Migration stress_fiber->migration invasion Cell Invasion stress_fiber->invasion

References

Application Notes and Protocols: Electrophilic Reactions of 5-Methylbenzo[b]thiophene-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 5-Methylbenzo[b]thiophene-2-methanol with various electrophiles. The protocols outlined below are based on established methodologies for electrophilic substitution on activated benzothiophene systems and serve as a guide for the synthesis of novel derivatives for potential applications in drug discovery and materials science.

Introduction to Reactivity

The benzothiophene core is an important heterocyclic scaffold in medicinal chemistry. In this compound, the thiophene ring is generally more susceptible to electrophilic attack than the benzene ring. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents.

The 5-methyl group (-CH₃) on the benzene ring is an electron-donating group (EDG) that activates the entire ring system towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions relative to itself. The 2-hydroxymethyl group (-CH₂OH) on the thiophene ring is also considered to be weakly activating. The primary site of electrophilic attack on the benzothiophene nucleus is the C3 position, which is electronically enriched and sterically accessible. The combined activating effects of the 5-methyl and 2-hydroxymethyl groups further enhance the nucleophilicity of the C3 position, making it the most probable site of electrophilic substitution.

Predicted Regioselectivity

Based on the directing effects of the substituents, electrophilic substitution on this compound is predicted to occur predominantly at the C3 position of the benzothiophene ring.

G cluster_0 Predicted Regioselectivity This compound This compound Electrophile Electrophile This compound->Electrophile Major Product 3-Substituted-5-Methylbenzo[b]thiophene-2-methanol 3-Substituted-5-Methylbenzo[b]thiophene-2-methanol Electrophile->3-Substituted-5-Methylbenzo[b]thiophene-2-methanol

Caption: Predicted outcome of electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions: Protocols and Data

The following sections detail the experimental protocols for common electrophilic substitution reactions on this compound. The provided quantitative data is based on analogous reactions in the literature and should be considered as representative examples.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in anhydrous 1,2-dichloroethane (DCE).

  • Add the solution of the starting material dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-formyl-5-methylbenzo[b]thiophene-2-methanol.

G start 5-Methylbenzo[b]thiophene- 2-methanol reagents 1. POCl₃, DMF, 0 °C 2. Heat start->reagents Vilsmeier Reagent hydrolysis Aqueous Workup reagents->hydrolysis Iminium Salt Intermediate product 3-Formyl-5-methylbenzo[b]thiophene- 2-methanol hydrolysis->product

Caption: Vilsmeier-Haack formylation workflow.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which is a versatile functional group for further transformations, such as reduction to an amine. Milder nitrating agents are preferred to avoid oxidation of the starting material.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in acetic anhydride at 0 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to acetic anhydride at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • After the reaction is complete, carefully pour the mixture into a beaker containing ice-water.

  • Stir until the excess acetic anhydride has hydrolyzed.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol or purify by column chromatography (eluent: hexane/ethyl acetate) to yield 3-nitro-5-methylbenzo[b]thiophene-2-methanol.

G start 5-Methylbenzo[b]thiophene- 2-methanol reagents HNO₃, Acetic Anhydride, 0 °C start->reagents Nitronium Ion Generation workup Quenching & Purification reagents->workup Nitration product 3-Nitro-5-methylbenzo[b]thiophene- 2-methanol workup->product

Caption: Nitration reaction workflow.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic systems.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (eluent: hexane/ethyl acetate) to obtain 3-bromo-5-methylbenzo[b]thiophene-2-methanol.

G start 5-Methylbenzo[b]thiophene- 2-methanol reagents NBS, DMF, Room Temp. start->reagents Bromonium Ion Source workup Aqueous Workup & Purification reagents->workup Bromination product 3-Bromo-5-methylbenzo[b]thiophene- 2-methanol workup->product

Caption: Bromination reaction workflow.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[3] This reaction is a key method for the synthesis of aryl ketones.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE) at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.

  • Add a solution of this compound (1 equivalent) in anhydrous DCE dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to give 3-acetyl-5-methylbenzo[b]thiophene-2-methanol.

G start 5-Methylbenzo[b]thiophene- 2-methanol reagents Acetyl Chloride, AlCl₃, DCE start->reagents Acylium Ion Generation workup Acidic Workup & Purification reagents->workup Acylation product 3-Acetyl-5-methylbenzo[b]thiophene- 2-methanol workup->product

Caption: Friedel-Crafts acylation workflow.

Summary of Quantitative Data

The following table summarizes the expected yields for the electrophilic substitution reactions on this compound, based on analogous reactions reported in the literature for similarly substituted benzothiophenes.

ReactionElectrophile/ReagentProductExpected Yield (%)
Vilsmeier-Haack Formylation POCl₃, DMF3-Formyl-5-methylbenzo[b]thiophene-2-methanol70-85
Nitration HNO₃, Acetic Anhydride3-Nitro-5-methylbenzo[b]thiophene-2-methanol65-80
Bromination N-Bromosuccinimide (NBS)3-Bromo-5-methylbenzo[b]thiophene-2-methanol80-95
Friedel-Crafts Acylation Acetyl Chloride, AlCl₃3-Acetyl-5-methylbenzo[b]thiophene-2-methanol60-75

Note: The yields are estimates and may vary depending on the specific reaction conditions and purification methods employed.

Conclusion

This compound is a versatile substrate for electrophilic substitution reactions, with the C3 position being the most favorable site for attack. The protocols provided herein offer a foundation for the synthesis of a variety of 3-substituted derivatives. These functionalized benzothiophenes can serve as valuable building blocks for the development of new therapeutic agents and advanced organic materials. Further optimization of the reaction conditions may be necessary to achieve maximum yields and purity for specific applications.

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 5-Methylbenzo[b]thiophene-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group of 5-Methylbenzo[b]thiophene-2-methanol. The functionalization of this scaffold is of significant interest in medicinal chemistry, as benzo[b]thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The hydroxyl group serves as a versatile handle for introducing various functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Overview of Functionalization Reactions

The primary hydroxyl group of this compound can be readily transformed into a variety of other functional groups, including esters, ethers, aldehydes, and halides. These transformations allow for the modulation of the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which can significantly impact its biological activity and pharmacokinetic profile.

A summary of the key functionalization reactions described in this document is presented below:

Reaction TypeReagents and ConditionsProduct Functional Group
Esterification Acetic anhydride, pyridine, DCM, room temperatureAcetate Ester
Etherification Sodium hydride, Methyl iodide, THF, 0 °C to room temperatureMethyl Ether
Oxidation Pyridinium chlorochromate (PCC), DCM, room temperatureAldehyde
Halogenation Thionyl chloride, pyridine, DCM, 0 °C to room temperatureChloride

Experimental Protocols

Detailed protocols for the functionalization of this compound are provided below. These protocols are based on established synthetic methodologies and examples from the literature for similar substrates. Researchers should adapt and optimize these procedures as needed for their specific applications.

Protocol 1: Esterification to (5-Methyl-1-benzothiophen-2-yl)methyl acetate

Objective: To introduce an acetate ester functional group. Esters can act as prodrugs, improving the bioavailability of the parent alcohol.

Reaction Scheme:

Esterification start This compound product (5-Methyl-1-benzothiophen-2-yl)methyl acetate start->product rt, 12 h reagents Acetic Anhydride, Pyridine, DCM Etherification start This compound product 2-(Methoxymethyl)-5- methylbenzo[b]thiophene start->product reagents1 1. NaH, THF, 0 °C reagents2 2. Methyl Iodide, rt Oxidation start This compound product 5-Methylbenzo[b]thiophene-2-carbaldehyde start->product rt, 2 h reagents PCC, DCM Halogenation start This compound product 2-(Chloromethyl)-5- methylbenzo[b]thiophene start->product 0 °C to rt reagents Thionyl Chloride, Pyridine, DCM SignalingPathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Downstream Signaling Cascade Receptor->SignalingCascade Proliferation Cell Proliferation & Survival SignalingCascade->Proliferation Inhibitor Functionalized 5-Methylbenzo[b]thiophene Derivative Inhibitor->SignalingCascade Inhibition

References

Application Notes and Protocols for the Scalable Synthesis of 5-Methylbenzo[b]thiophene-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylbenzo[b]thiophene-2-methanol is a key intermediate in the synthesis of various biologically active molecules and materials. Its structural motif is found in compounds with applications in medicinal chemistry and materials science. The development of robust and scalable synthetic protocols for this compound is crucial for advancing research and enabling larger-scale production for drug development and other applications. These application notes provide detailed protocols for a scalable, three-step synthesis of this compound, starting from the construction of the 5-methylbenzo[b]thiophene core, followed by formylation and subsequent reduction.

Data Presentation

The following table summarizes the quantitative data for the proposed scalable synthesis of this compound.

StepReactionStarting MaterialsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1Synthesis of 5-Methylbenzo[b]thiophenedi-p-tolyl disulfide, PhenylacetyleneEosin Y, i-Pr2NEtDMFRoom Temp.5~90% (estimated based on similar reactions)[1]>95% after chromatography
2Formylation (Vilsmeier-Haack)5-Methylbenzo[b]thiophenePOCl₃, DMFDichloromethane10-202-4Good to Excellent (up to 95% reported for similar substrates)[2]>95% after chromatography or distillation
3Reduction5-Methylbenzo[b]thiophene-2-carbaldehydeSodium Borohydride (NaBH₄)Methanol/Ethanol0 - Room Temp.1-2>90% (typical for NaBH₄ reductions of aromatic aldehydes)[3]>98% after recrystallization

Experimental Protocols

Step 1: Synthesis of 5-Methylbenzo[b]thiophene via Visible-Light Photocatalysis

This modern synthetic approach offers a potentially scalable and environmentally friendly route to the 5-methylbenzo[b]thiophene core.[1]

Materials:

  • di-p-tolyl disulfide

  • Phenylacetylene

  • Eosin Y (photocatalyst)

  • N,N-Diisopropylethylamine (i-Pr2NEt)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Blue LED lamp (3W)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add di-p-tolyl disulfide (1.0 equiv), phenylacetylene (1.2 equiv), Eosin Y (2 mol%), and i-Pr2NEt (2.0 equiv) in DMF.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature.

  • Irradiate the mixture with a blue LED lamp for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-methylbenzo[b]thiophene.

Step 2: Formylation of 5-Methylbenzo[b]thiophene (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable and scalable method for the formylation of electron-rich aromatic compounds like 5-methylbenzo[b]thiophene.[2][4][5]

Materials:

  • 5-Methylbenzo[b]thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or silica gel for column chromatography

Procedure:

  • In a three-neck flask under a nitrogen atmosphere, cool DMF (3.0 equiv) in DCM to 0°C with an ice bath.

  • Slowly add POCl₃ (1.2 equiv) dropwise to the DMF, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add a solution of 5-methylbenzo[b]thiophene (1.0 equiv) in DCM dropwise to the Vilsmeier reagent, keeping the internal temperature between 10-20°C.

  • After the addition, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 5-Methylbenzo[b]thiophene-2-carbaldehyde by vacuum distillation or silica gel column chromatography.

Step 3: Reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde to this compound

Sodium borohydride is a mild and cost-effective reducing agent suitable for the large-scale reduction of the aldehyde to the target alcohol.[3]

Materials:

  • 5-Methylbenzo[b]thiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve 5-Methylbenzo[b]thiophene-2-carbaldehyde (1.0 equiv) in methanol or ethanol in a flask and cool to 0°C in an ice bath.

  • Add sodium borohydride (1.1 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess NaBH₄.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-Methylbenzo[b]thiophene cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction di-p-tolyl disulfide di-p-tolyl disulfide Step1_Reaction Visible-Light Photocatalysis di-p-tolyl disulfide->Step1_Reaction Phenylacetylene Phenylacetylene Phenylacetylene->Step1_Reaction 5-Methylbenzo[b]thiophene 5-Methylbenzo[b]thiophene Step1_Reaction->5-Methylbenzo[b]thiophene Step2_Reaction Vilsmeier-Haack Reaction 5-Methylbenzo[b]thiophene->Step2_Reaction 5-Methylbenzo[b]thiophene-2-carbaldehyde 5-Methylbenzo[b]thiophene-2-carbaldehyde Step2_Reaction->5-Methylbenzo[b]thiophene-2-carbaldehyde Step3_Reaction Sodium Borohydride Reduction 5-Methylbenzo[b]thiophene-2-carbaldehyde->Step3_Reaction This compound This compound Step3_Reaction->this compound

Caption: Synthetic workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylbenzo[b]thiophene-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methylbenzo[b]thiophene-2-methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective three-step synthetic route is outlined below. It begins with the synthesis of the 5-methylbenzo[b]thiophene core, followed by formylation at the 2-position, and subsequent reduction to the desired alcohol.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-Methylbenzo[b]thiophene cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reduction of Aldehyde start Starting Materials (e.g., p-tolyl sulfide derivative) step1 Cyclization Reaction start->step1 product1 5-Methylbenzo[b]thiophene step1->product1 step2 Formylation (DMF, POCl3) product1->step2 product2 5-Methylbenzo[b]thiophene-2-carbaldehyde step2->product2 step3 Reduction (e.g., NaBH4) product2->step3 final_product This compound step3->final_product

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-Methylbenzo[b]thiophene

Q2: What are the key methods for synthesizing the 5-methylbenzo[b]thiophene core?

Two primary methods for constructing the benzo[b]thiophene skeleton are electrophilic cyclization of o-alkynyl thioanisoles and transition-metal-free cyclization of o-halovinylbenzenes.

Method A: Electrophilic Cyclization of o-Alkynyl Thioanisoles

This method provides 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields under moderate reaction conditions.[1][2]

Experimental Protocol:

  • To a solution of the appropriate o-alkynyl thioanisole (1.0 eq) in dichloromethane (CH2Cl2), add dimethyl(methylthio)sulfonium tetrafluoroborate (2.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[2]

Method B: Transition-Metal-Free Cyclization of o-Halovinylbenzenes

This approach offers a cost-effective and environmentally friendly route to 2-substituted benzo[b]thiophenes from readily available starting materials.[3]

Experimental Protocol:

  • In an inert atmosphere, dissolve the o-halovinylbenzene (1.0 eq) and potassium sulfide (K2S, 2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 140 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Starting Material (o-Halovinylbenzene)SolventTemperature (°C)Yield (%)Reference
o-Fluorovinylbenzene derivativeDMF140High[3]
o-Chlorovinylbenzene derivativeDMF140Moderate[3]
o-Bromovinylbenzene derivativeDMF140Lower[3]

Q3: What are common issues in the synthesis of 5-methylbenzo[b]thiophene and how can they be addressed?

Troubleshooting_Step1 cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield of 5-Methylbenzo[b]thiophene cause1 Incomplete Cyclization issue->cause1 cause2 Side Reactions (e.g., polymerization) issue->cause2 cause3 Poor Quality Starting Materials issue->cause3 solution1a Optimize Reaction Temperature cause1->solution1a solution1b Increase Reaction Time cause1->solution1b solution2a Use High-Purity Solvents and Reagents cause2->solution2a solution2b Ensure Inert Atmosphere cause2->solution2b solution3 Purify Starting Materials Before Use cause3->solution3

Caption: Troubleshooting low yield in the synthesis of 5-methylbenzo[b]thiophene.

Step 2: Vilsmeier-Haack Formylation

Q4: How can 5-methylbenzo[b]thiophene be formylated at the 2-position?

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, including benzo[b]thiophenes. The reaction typically proceeds at the 2-position.[4][5][6]

Experimental Protocol:

  • In a three-necked flask under an inert atmosphere, cool phosphorus oxychloride (POCl3, 1.5-3.0 eq) in a suitable solvent (e.g., anhydrous DMF or dichloromethane).

  • Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5-3.0 eq) to the cooled POCl3 to form the Vilsmeier reagent.

  • Add a solution of 5-methylbenzo[b]thiophene (1.0 eq) in the same solvent dropwise to the Vilsmeier reagent, maintaining a low temperature (0-10 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-80 °C for several hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 5-methylbenzo[b]thiophene-2-carbaldehyde.

  • Recrystallize or purify by column chromatography.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
Dibenzoheterocycle tethered benzo[c]thiophenesDMF/POCl3--59-78
6,7-dihydrobenzo[b]thiophen-4(5H)-oneDMF/POCl3--58[7]

Q5: What are potential side products and issues during the Vilsmeier-Haack formylation?

A key challenge is controlling the regioselectivity, although formylation of benzo[b]thiophenes generally favors the 2-position. Over-reaction or harsh conditions can lead to the formation of di-formylated products or other side reactions.

Troubleshooting_Step2 cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield or Impure Product in Formylation cause1 Incomplete Reaction issue->cause1 cause2 Formation of Di-formylated Byproduct issue->cause2 cause3 Decomposition of Starting Material or Product issue->cause3 solution1a Increase Equivalents of Vilsmeier Reagent cause1->solution1a solution1b Optimize Reaction Temperature and Time cause1->solution1b solution2 Use Stoichiometric Amounts of Reagents cause2->solution2 solution3 Maintain Anhydrous Conditions cause3->solution3

Caption: Troubleshooting the Vilsmeier-Haack formylation step.

Step 3: Reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde

Q6: What is an efficient method to reduce the aldehyde to this compound?

Sodium borohydride (NaBH4) in an alcoholic solvent is a mild and effective reducing agent for this transformation.

Experimental Protocol:

  • Dissolve 5-methylbenzo[b]thiophene-2-carbaldehyde (1.0 eq) in a suitable alcohol, such as methanol (MeOH) or ethanol (EtOH).

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH4, 1.0-1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Reducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
NaBH4Methanol0 to RT1-3>90
NaBH4Ethanol0 to RT1-3>90
LiAlH4THF0 to RT1-2>95

Note: While Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent, NaBH4 is generally sufficient and safer to handle for this transformation.

Q7: What issues might arise during the reduction step?

The primary concerns are incomplete reduction and the formation of borate ester intermediates that can complicate the work-up.

Troubleshooting_Step3 cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield or Difficult Purification in Reduction cause1 Incomplete Reduction issue->cause1 cause2 Formation of Borate Esters issue->cause2 cause3 Product Degradation During Work-up issue->cause3 solution1a Increase Equivalents of NaBH4 cause1->solution1a solution1b Extend Reaction Time cause1->solution1b solution2 Acidic Work-up to Hydrolyze Esters cause2->solution2 solution3 Maintain Low Temperatures During Quenching cause3->solution3

Caption: Troubleshooting the reduction of the aldehyde to the alcohol.

For further assistance, please consult the cited literature or contact our technical support team.

References

common side products in the synthesis of "5-Methylbenzo[b]thiophene-2-methanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Methylbenzo[b]thiophene-2-methanol. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies commence with 5-methylbenzo[b]thiophene as the starting material. The primary routes involve:

  • Formylation followed by reduction: This involves the introduction of a formyl group at the 2-position of the benzothiophene ring, typically via a Vilsmeier-Haack reaction, followed by the reduction of the resulting aldehyde to the corresponding alcohol.

  • Lithiation and reaction with formaldehyde: This route involves the deprotonation of the 2-position of 5-methylbenzo[b]thiophene using a strong organolithium base, followed by quenching the resulting anion with formaldehyde.

  • Carboxylation and reduction: This pathway involves the formation of 5-methylbenzo[b]thiophene-2-carboxylic acid, which is subsequently reduced to the desired alcohol, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Q2: I am seeing an unexpected chlorinated impurity in my final product after a Vilsmeier-Haack formylation. What could be the cause?

A2: The Vilsmeier-Haack reaction utilizes a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent. Under forcing or harsh reaction conditions (e.g., high temperatures or prolonged reaction times), the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of a chloro-substituted benzothiophene derivative as a side product.[1]

Q3: My aldehyde intermediate is not fully converting to the desired alcohol during the reduction step, and I am isolating a carboxylic acid as well. Why is this happening?

A3: This is a classic sign of a Cannizzaro reaction. If your 5-methylbenzo[b]thiophene-2-carbaldehyde intermediate, which is non-enolizable, is subjected to basic conditions during the workup or the reduction itself (for instance, if there is residual base from a previous step), it can undergo disproportionation. In this reaction, two molecules of the aldehyde react to form one molecule of the corresponding carboxylic acid (5-methylbenzo[b]thiophene-2-carboxylic acid) and one molecule of the desired alcohol (this compound).[2]

Q4: After my lithiation reaction with n-BuLi and quenching with formaldehyde, my main product is the starting 5-methylbenzo[b]thiophene. What went wrong?

A4: The most common side reaction in lithiation chemistry is the protonation of the organolithium intermediate. This can happen if there are any acidic protons present in the reaction mixture. Common sources of protons include moisture in the solvent or reagents, or the glassware not being properly dried. The lithiated benzothiophene is a strong base and will readily abstract a proton from any available source, thus regenerating the starting material.

Q5: I am attempting to reduce 5-methylbenzo[b]thiophene-2-carboxylic acid with NaBH₄, but the reaction is not proceeding. Why?

A5: Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids to primary alcohols. For this transformation, a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required.[3][4][5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common side product formation during the synthesis of this compound.

Route 1: Formylation and Reduction

Problem: Formation of Side Products during Vilsmeier-Haack Formylation.

Observed Side Product Potential Cause Troubleshooting Steps
3-formyl-5-methylbenzo[b]thiophene Isomeric impurity due to competing electrophilic substitution at the 3-position.Optimize reaction temperature; lower temperatures generally favor 2-substitution. Use milder formylating agents if possible.
Dichloro- or Chloro-substituted 5-methylbenzo[b]thiophene Harsh reaction conditions (high temperature, long reaction time) leading to chlorination by the Vilsmeier reagent.[1]Maintain a lower reaction temperature. Reduce the reaction time and monitor the reaction progress closely by TLC or GC.
Unreacted 5-methylbenzo[b]thiophene Incomplete reaction due to insufficient Vilsmeier reagent or deactivation of the reagent.Ensure anhydrous conditions. Use a slight excess of the Vilsmeier reagent.

Problem: Incomplete Reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde.

Observed Side Product Potential Cause Troubleshooting Steps
5-Methylbenzo[b]thiophene-2-carboxylic acid Cannizzaro reaction under basic conditions.[2]Ensure the reaction mixture is neutralized or slightly acidic before workup. Use a non-basic reducing agent if possible.
Unreacted Aldehyde Insufficient reducing agent or deactivated reagent.Use a fresh batch of reducing agent (e.g., NaBH₄). Use a slight excess of the reducing agent.
Route 2: Lithiation and Formaldehyde Quench

Problem: Low Yield of the Desired Alcohol.

Observed Side Product/Issue Potential Cause Troubleshooting Steps
5-Methylbenzo[b]thiophene (Starting Material) Protonation of the lithiated intermediate by moisture or other acidic protons.Rigorously dry all glassware and solvents. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Dimeric Benzothiophene Species Side reactions of the lithiated intermediate, potentially through radical mechanisms or reaction with unreacted starting material.Maintain a low reaction temperature during lithiation and quenching. Add the electrophile (formaldehyde) slowly.
Complex mixture of products Reaction of the initial alcohol product with the organolithium reagent, or polymerization of formaldehyde.Use a controlled amount of formaldehyde. Add the lithiated benzothiophene to an excess of cooled formaldehyde solution.
Route 3: Carboxylation and Reduction

Problem: Side Products during Reduction of 5-Methylbenzo[b]thiophene-2-carboxylic acid.

Observed Side Product Potential Cause Troubleshooting Steps
Ethyl 5-methylbenzo[b]thiophene-2-carboxylate (if using ethanol in workup) Esterification of the unreacted carboxylic acid during acidic workup with an alcohol.Use a non-alcoholic solvent for extraction or perform the workup at low temperatures.
Unreacted Carboxylic Acid Incomplete reduction due to insufficient LiAlH₄ or deactivation of the reagent.Use a fresh, active batch of LiAlH₄. Ensure anhydrous conditions. Use a sufficient excess of LiAlH₄.

Experimental Protocols

A detailed experimental protocol for a key transformation is provided below.

Synthesis of 1-(Benzo[b]thien-2-yl)ethanol (A model reduction of a related ketone)

To a solution of 2-acetylbenzo[b]thiophene (25.0 g, 0.14 mol) in methanol (100 mL) cooled to 0°C, was added sodium borohydride (5.3 g, 0.14 mol) in portions over 30 minutes. The reaction mixture was stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was quenched by the slow addition of water (50 mL). The methanol was removed under reduced pressure, and the aqueous residue was extracted with ethyl acetate (3 x 75 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. The product was purified by flash chromatography on silica gel to afford 1-(Benzo[b]thien-2-yl)ethanol.[1]

Visualizing Reaction Pathways

To aid in understanding the potential reaction pathways and the formation of side products, the following diagrams are provided.

formylation_pathway start 5-Methylbenzo[b]thiophene aldehyde 5-Methylbenzo[b]thiophene-2-carbaldehyde start->aldehyde Vilsmeier-Haack (POCl3, DMF) chloro_side_product Chloro-substituted 5-Methylbenzo[b]thiophene start->chloro_side_product Harsh Conditions alcohol This compound (Desired Product) aldehyde->alcohol Reduction (e.g., NaBH4) aldehyde->alcohol Cannizzaro Reaction (Base) acid_side_product 5-Methylbenzo[b]thiophene-2-carboxylic acid aldehyde->acid_side_product Cannizzaro Reaction (Base)

Caption: Synthetic pathway from 5-Methylbenzo[b]thiophene via formylation.

lithiation_pathway start 5-Methylbenzo[b]thiophene lithiated 2-Lithio-5-methylbenzo[b]thiophene start->lithiated Lithiation (n-BuLi) alcohol This compound (Desired Product) lithiated->alcohol Quench with Formaldehyde protonated_side_product 5-Methylbenzo[b]thiophene (Starting Material) lithiated->protonated_side_product Proton Source (e.g., H2O)

Caption: Synthetic pathway from 5-Methylbenzo[b]thiophene via lithiation.

troubleshooting_workflow start Problem Identified: Side Product Formation route_id Identify Synthetic Route start->route_id formylation Formylation & Reduction route_id->formylation lithiation Lithiation & Formaldehyde route_id->lithiation carboxylation Carboxylation & Reduction route_id->carboxylation form_side_product Analyze Side Product: - Chlorinated? - Carboxylic Acid? formylation->form_side_product lith_side_product Analyze Side Product: - Starting Material? - Dimer? lithiation->lith_side_product carb_side_product Analyze Side Product: - Ester? - Unreacted Acid? carboxylation->carb_side_product form_solution Solution: - Lower Temperature - Neutral Workup form_side_product->form_solution lith_solution Solution: - Anhydrous Conditions - Low Temperature lith_side_product->lith_solution carb_solution Solution: - Use LiAlH4 - Anhydrous Conditions carb_side_product->carb_solution

References

troubleshooting failed reactions in "5-Methylbenzo[b]thiophene-2-methanol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methylbenzo[b]thiophene-2-methanol. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during the experimental process.

Synthesis Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from 5-methylbenzo[b]thiophene. The overall transformation involves the introduction of a functional group at the 2-position, which is then converted to the desired methanol moiety.

Synthesis Pathway

G A 5-Methylbenzo[b]thiophene B 5-Methylbenzo[b]thiophene-2-carboxylic acid A->B 1. n-BuLi 2. CO2 3. H3O+ C Methyl 5-methylbenzo[b]thiophene-2-carboxylate B->C CH3OH, H2SO4 (cat.) Reflux D This compound C->D 1. LiAlH4, THF 2. H2O workup G Start Low Yield of Carboxylic Acid Check_Moisture Verify anhydrous conditions (glassware, solvents, atmosphere) Start->Check_Moisture Check_Lithiation Optimize n-BuLi stoichiometry and reaction time/temperature Check_Moisture->Check_Lithiation Check_Carboxylation Ensure excess, fresh dry ice and efficient quenching Check_Lithiation->Check_Carboxylation Check_Workup Confirm complete acidification during workup Check_Carboxylation->Check_Workup Solution Improved Yield Check_Workup->Solution G Start Problem with LiAlH4 Reduction Check_Reagent Verify LiAlH4 quality and anhydrous conditions Start->Check_Reagent Check_Temp Control temperature during ester addition Check_Reagent->Check_Temp Check_Workup Follow a proper workup procedure (e.g., Fieser) Check_Temp->Check_Workup Consider_Side_Reactions Investigate potential side reactions Check_Workup->Consider_Side_Reactions Solution Pure Alcohol Product Consider_Side_Reactions->Solution

Technical Support Center: Optimization of Reaction Conditions for 5-Methylbenzo[b]thiophene-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Methylbenzo[b]thiophene-2-methanol. This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and efficient synthetic pathway involves a two-step process:

  • Formylation of 5-methylbenzo[b]thiophene: This is typically achieved through either the Vilsmeier-Haack reaction or by lithiation followed by formylation to produce the intermediate, 5-methylbenzo[b]thiophene-2-carbaldehyde.

  • Reduction of the aldehyde: The resulting 5-methylbenzo[b]thiophene-2-carbaldehyde is then reduced to the target alcohol, this compound, most commonly using sodium borohydride (NaBH₄).

Q2: Which formylation method, Vilsmeier-Haack or lithiation, is preferable for synthesizing 5-methylbenzo[b]thiophene-2-carbaldehyde?

A2: The choice of formylation method depends on the available starting materials, scalability, and safety considerations.

  • Vilsmeier-Haack Reaction: This method uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and is generally effective for electron-rich aromatic compounds. It is a widely used industrial process.

  • Lithiation followed by Formylation: This method involves the deprotonation of 5-methylbenzo[b]thiophene with a strong base like n-butyllithium (n-BuLi) followed by quenching with a formylating agent like DMF. This can offer high regioselectivity but requires anhydrous conditions and careful handling of pyrophoric reagents.

Q3: My reduction of 5-methylbenzo[b]thiophene-2-carbaldehyde with NaBH₄ is sluggish or incomplete. What are the possible reasons?

A3: Incomplete reduction can be due to several factors:

  • Inactive Sodium Borohydride: NaBH₄ can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored reagent.

  • Insufficient Reagent: Ensure you are using a sufficient molar excess of NaBH₄. Typically, 1.5 to 2 equivalents are used.

  • Low Temperature: While the reaction is often performed at 0°C to room temperature, some sterically hindered or less reactive aldehydes may require slightly elevated temperatures or longer reaction times.

  • Solvent Choice: The reaction is typically performed in alcoholic solvents like methanol or ethanol. Ensure the solvent is of appropriate quality.

Q4: What are the common impurities I might encounter, and how can I purify the final product?

A4: Common impurities may include unreacted starting aldehyde, side products from the formylation step, and boron salts from the reduction. Purification is typically achieved by:

  • Aqueous Workup: To remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel chromatography is a very effective method for separating the desired alcohol from the less polar starting aldehyde and other non-polar impurities. A gradient elution with a mixture of hexane and ethyl acetate is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield in Formylation (Vilsmeier-Haack) Inactive Vilsmeier reagent (degraded POCl₃ or DMF).Use freshly distilled POCl₃ and anhydrous DMF.
Insufficient activation of the aromatic ring.The methyl group at the 5-position is activating, but ensure no deactivating groups are present.
Reaction temperature is too low.The reaction is typically run at room temperature or slightly heated (e.g., 40-60°C).
Formation of Side Products in Formylation Overly harsh reaction conditions (high temperature or long reaction time).Monitor the reaction by TLC and stop it once the starting material is consumed. Avoid excessive heating.
Presence of moisture.Ensure all glassware is dry and use anhydrous solvents.
For Vilsmeier-Haack, formation of chloro-substituted byproducts.Use milder conditions and carefully control the stoichiometry of the reagents.
Incomplete Reduction to the Alcohol Decomposed or insufficient NaBH₄.Use fresh NaBH₄ and a molar excess (1.5-2 eq.).
Low reaction temperature or short reaction time.Allow the reaction to stir for a longer period or warm it to room temperature. Monitor by TLC.
Difficulty in Purifying the Final Product Co-elution of the product and starting aldehyde during column chromatography.Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate in hexane) can improve separation.
Product is an oil and does not crystallize.The presence of impurities can inhibit crystallization. Purify by column chromatography first.
Persistent color in the final product.Treat a solution of the product with activated charcoal before the final filtration or recrystallization.

Experimental Protocols

Method 1: Synthesis of 5-Methylbenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the formylation of electron-rich heterocycles.

Materials:

  • 5-Methylbenzo[b]thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Dissolve 5-methylbenzo[b]thiophene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

  • After the addition, the reaction mixture is typically stirred at room temperature for several hours or gently heated (e.g., to 40-50°C) until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-methylbenzo[b]thiophene-2-carbaldehyde.

Method 2: Synthesis of this compound via Reduction

Materials:

  • 5-Methylbenzo[b]thiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Dissolve 5-methylbenzo[b]thiophene-2-carbaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add NaBH₄ (1.5 equivalents) portion-wise to the stirred solution. Effervescence may be observed.

  • After the addition is complete, continue to stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is no longer visible.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

Table 1: Comparison of Formylation Methods for Benzothiophene Derivatives (Illustrative)

MethodReagentsSolventTemperature (°C)Typical Yield (%)AdvantagesDisadvantages
Vilsmeier-Haack POCl₃, DMFDCM or neat DMF25 - 6070 - 90Scalable, uses common reagents.Requires handling of corrosive POCl₃.
Lithiation n-BuLi, DMFAnhydrous THF or Ether-78 to 2575 - 95High regioselectivity, mild conditions.Requires strictly anhydrous conditions, use of pyrophoric reagents.

Note: Yields are illustrative and can vary based on the specific substrate and reaction conditions.

Table 2: Optimization of Reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde (Hypothetical Data)

EntryNaBH₄ (equivalents)SolventTemperature (°C)Time (h)Yield (%)
11.1Methanol0185
21.5Methanol0195
32.0Methanol0196
41.5Ethanol25194
51.5Methanol250.592

This data is hypothetical and serves to illustrate how reaction parameters can be optimized.

Visualizations

experimental_workflow cluster_formylation Step 1: Formylation cluster_reduction Step 2: Reduction cluster_purification Purification start 5-Methylbenzo[b]thiophene vilsmeier Vilsmeier-Haack (POCl₃, DMF) start->vilsmeier Method A lithiation Lithiation (n-BuLi, then DMF) start->lithiation Method B aldehyde 5-Methylbenzo[b]thiophene-2-carbaldehyde vilsmeier->aldehyde lithiation->aldehyde reduction Reduction (NaBH₄, MeOH) aldehyde->reduction product This compound reduction->product purify Column Chromatography / Recrystallization product->purify final_product Pure Product purify->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Impure Product formylation_issue Issue in Formylation Step? start->formylation_issue Yes reduction_issue Issue in Reduction Step? start->reduction_issue No check_reagents Check Reagent Quality (POCl₃, DMF, n-BuLi) formylation_issue->check_reagents Reagent Quality? optimize_formylation_conditions Optimize Formylation (Temperature, Time) formylation_issue->optimize_formylation_conditions Conditions? purification_issue Purification Problem? reduction_issue->purification_issue No check_reduction_reagent Use Fresh NaBH₄ Increase Equivalents reduction_issue->check_reduction_reagent Reagent Quality? optimize_reduction_conditions Optimize Reduction (Temperature, Time) reduction_issue->optimize_reduction_conditions Conditions? optimize_chromatography Optimize Column Chromatography (Solvent Gradient) purification_issue->optimize_chromatography Chromatography? try_recrystallization Attempt Recrystallization purification_issue->try_recrystallization Crystallization?

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Analysis of 5-Methylbenzo[b]thiophene-2-methanol Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "5-Methylbenzo[b]thiophene-2-methanol." Our aim is to assist you in identifying and resolving common issues related to impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my "this compound" sample?

A1: Impurities in your sample can generally be categorized as follows:

  • Residual Solvents: These are solvents used during the synthesis and purification processes that are not completely removed. Common examples include hexanes, ethyl acetate, dichloromethane, and methanol.

  • Starting Materials: Incomplete reactions can lead to the presence of unreacted starting materials. A key precursor is 5-methylbenzo[b]thiophene.

  • Side-Products: These are formed from competing or undesired reactions during the synthesis. A potential side-product is the corresponding aldehyde, 5-methylbenzo[b]thiophene-2-carbaldehyde, which can form from over-oxidation of the target alcohol or from incomplete reduction of a carboxylic acid precursor. Another possibility is the dimeric ether formed between two molecules of the target compound.

  • Degradation Products: The compound may degrade over time due to factors like exposure to air, light, or elevated temperatures. Oxidation of the alcohol to the aldehyde is a potential degradation pathway.

Q2: I see some unexpected peaks in my analytical chromatogram (HPLC/GC). How can I determine if they are impurities?

A2: First, ensure that the peaks are not artifacts from your analytical system (e.g., air bubbles in the HPLC, column bleed in the GC). You can do this by running a blank injection (mobile phase or solvent only). If the peaks persist, they are likely from your sample. The next step is to compare the retention time of your main peak with a certified reference standard of "this compound," if available. Any other significant peaks are likely impurities.

Q3: How can I identify the specific chemical structure of an unknown impurity?

A3: The most effective methods for structural elucidation of unknown impurities are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (coupled with GC or LC): GC-MS or LC-MS can provide the molecular weight of the impurity. Fragmentation patterns can offer clues about its structure.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for determining the precise structure of a compound. If you can isolate the impurity, a full suite of 1D and 2D NMR experiments can provide unambiguous structural information.

Q4: What are the acceptable limits for impurities in a pharmaceutical drug substance?

A4: The acceptable limits for impurities are strictly defined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). These limits depend on the dosage of the drug and the nature of the impurity (e.g., whether it is a known toxicant). It is crucial to consult the relevant regulatory guidelines for your specific application.

Troubleshooting Guides

Issue 1: An Unknown Peak is Observed in the HPLC Chromatogram
Possible Cause Troubleshooting Step Expected Outcome
Residual Starting Material (e.g., 5-methylbenzo[b]thiophene)1. Analyze a sample of the starting material using the same HPLC method. 2. Spike your sample with a small amount of the starting material.1. The retention time of the starting material should match the unknown peak. 2. The area of the unknown peak should increase after spiking.
Reaction Side-Product (e.g., 5-methylbenzo[b]thiophene-2-carbaldehyde)1. Analyze a reference standard of the suspected side-product, if available. 2. If a standard is unavailable, collect the fraction corresponding to the unknown peak from a semi-preparative HPLC run and analyze it by MS and NMR.1. The retention time should match. 2. The spectral data will allow for structural elucidation.
Degradation Product1. Subject a pure sample of "this compound" to stress conditions (e.g., heat, light, oxidizing agent). 2. Analyze the stressed sample by HPLC.An increase in the area of the unknown peak in the stressed sample suggests it is a degradation product.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase1. Adjust the mobile phase composition (e.g., ratio of organic solvent to water). 2. Change the type of organic modifier (e.g., from acetonitrile to methanol). 3. Adjust the pH of the aqueous component.Improved peak shape (more symmetrical) and better separation between peaks.
Column Overload1. Reduce the injection volume. 2. Dilute the sample.Sharper, more symmetrical peaks.
Contaminated or Degraded Column1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.Restoration of good peak shape and resolution.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example:

    • Start with 30% acetonitrile.

    • Ramp to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to 30% acetonitrile and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injection: Split mode (e.g., 50:1 split ratio) at 250 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • 1H NMR: To identify the types and number of protons.

    • 13C NMR: To identify the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.

Data Presentation

Table 1: Common Residual Solvents and their 1H NMR Chemical Shifts
SolventChemical Formula1H NMR Chemical Shift (ppm) in CDCl₃Multiplicity
HexaneC₆H₁₄~0.88, ~1.26m
Ethyl AcetateC₄H₈O₂1.26, 2.05, 4.12t, s, q
DichloromethaneCH₂Cl₂5.30s
MethanolCH₃OH3.49s

Note: Chemical shifts can vary slightly depending on the sample matrix and other factors.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Peak Evaluation cluster_2 Identification start Sample of this compound hplc_gc HPLC or GC Analysis start->hplc_gc unexpected_peak Unexpected Peak(s) Observed? hplc_gc->unexpected_peak no_impurity Sample is Pure unexpected_peak->no_impurity No lcms_gcms LC-MS / GC-MS Analysis unexpected_peak->lcms_gcms Yes nmr Isolate Impurity and Perform NMR lcms_gcms->nmr structure Determine Impurity Structure nmr->structure

Caption: Workflow for the identification of impurities.

Synthesis_Pathway cluster_0 Synthesis cluster_1 Potential Impurities start 5-Methylbenzo[b]thiophene intermediate Friedel-Crafts Acylation or Vilsmeier-Haack Reaction start->intermediate unreacted_start Unreacted Starting Material start->unreacted_start aldehyde 5-Methylbenzo[b]thiophene-2-carbaldehyde intermediate->aldehyde product This compound aldehyde->product Reduction (e.g., NaBH4) unreacted_aldehyde Incomplete Reduction aldehyde->unreacted_aldehyde over_oxidation Over-oxidation product->over_oxidation over_oxidation->aldehyde

Caption: Plausible synthetic pathway and potential impurity formation.

preventing degradation of "5-Methylbenzo[b]thiophene-2-methanol" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 5-Methylbenzo[b]thiophene-2-methanol to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure, a substituted benzothiophene with a primary alcohol, the primary factors contributing to degradation are expected to be:

  • Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. The primary alcohol group can also be oxidized to an aldehyde or a carboxylic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Stress: Elevated temperatures can accelerate degradation processes. While some benzothiophene derivatives are thermally stable, prolonged exposure to heat should be avoided.

  • Hydrolysis: Although benzothiophenes are generally stable to hydrolysis, the presence of the hydroxymethyl group might slightly increase susceptibility under strong acidic or basic conditions, though this is considered a lower risk compared to oxidation and photodegradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended.

ParameterRecommendationRationale
Temperature Store in a cool location.Minimizes thermal degradation.
Light Protect from light. Store in an amber vial or a dark place.Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the sulfur atom and the alcohol functional group.
Container Use a tightly sealed container.Prevents exposure to moisture and atmospheric oxygen.
Purity Use high-purity material.Impurities can sometimes catalyze degradation reactions.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change) or by analytical techniques. The most common methods for purity assessment and degradation product analysis include:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

  • Spectroscopic Methods:

    • UV-Visible Spectroscopy: Changes in the UV-Vis spectrum can indicate structural changes in the molecule.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of new peaks (e.g., S=O stretch for sulfoxides, C=O stretch for aldehydes/carboxylic acids) can indicate degradation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on any degradation products formed.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Discoloration of the solid compound (e.g., yellowing) Oxidation or photodegradation.1. Analyze a small sample by HPLC or TLC to check for impurities. 2. If degradation is confirmed, consider repurification if possible (e.g., recrystallization or column chromatography). 3. Review storage conditions to ensure protection from light and oxygen.
Appearance of new peaks in HPLC chromatogram Chemical degradation.1. Identify the degradation products using techniques like LC-MS or GC-MS. 2. Based on the identified products, determine the likely degradation pathway (e.g., oxidation, photodegradation). 3. Adjust storage and handling procedures accordingly to mitigate this pathway.
Inconsistent experimental results Degradation of the starting material.1. Verify the purity of the this compound stock solution or solid before each experiment using a validated analytical method. 2. Prepare fresh solutions for sensitive experiments. 3. Ensure that experimental conditions (e.g., solvents, temperature, light exposure) are not causing degradation.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on the known reactivity of benzothiophene and alcohol functional groups.

cluster_main This compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation C10H10OS This compound Sulfoxide This compound S-oxide C10H10OS->Sulfoxide [O] Aldehyde 5-Methylbenzo[b]thiophene-2-carbaldehyde C10H10OS->Aldehyde [O] Photoproducts Various Photodegradation Products C10H10OS->Photoproducts hν (Light) Sulfone This compound S,S-dioxide Sulfoxide->Sulfone [O] Carboxylic_Acid 5-Methylbenzo[b]thiophene-2-carboxylic acid Aldehyde->Carboxylic_Acid [O]

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to monitor the stability of this compound.

cluster_workflow HPLC Method Development Workflow Start Start Column_Selection Select a suitable C18 column Start->Column_Selection Mobile_Phase Prepare mobile phase (e.g., Acetonitrile:Water gradient) Column_Selection->Mobile_Phase Forced_Degradation Perform forced degradation studies (Acid, Base, Oxidative, Thermal, Photolytic) Mobile_Phase->Forced_Degradation Analyze_Samples Analyze stressed and unstressed samples by HPLC Forced_Degradation->Analyze_Samples Optimize_Method Optimize gradient, flow rate, and detection wavelength for good separation of degradation products Analyze_Samples->Optimize_Method Validation Validate the method (Specificity, Linearity, Accuracy, Precision) Optimize_Method->Validation End End Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

Methodology:

  • Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point.

  • Forced Degradation:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Inject the stressed samples and an unstressed control into the HPLC system.

  • Optimization: Adjust the mobile phase gradient, flow rate, and detection wavelength to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validation: Validate the final method according to ICH guidelines.

Protocol 2: Monitoring Storage Stability

This protocol describes how to conduct a long-term stability study.

Methodology:

  • Sample Preparation: Aliquot this compound into several vials under the recommended storage conditions.

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: At each time point, analyze one vial using the validated stability-indicating HPLC method.

  • Data Evaluation: Compare the purity of the sample at each time point to the initial purity (time 0). Record the percentage of the parent compound remaining and the percentage of any new degradation products.

By following these guidelines, researchers can minimize the degradation of this compound and ensure the reliability of their experimental results.

Navigating Synthetic Routes to Minimize Impurities in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Researchers and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists and researchers focused on optimizing synthetic routes to control and minimize impurities in active pharmaceutical ingredients (APIs). The following sections use the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, as a case study to illustrate the principles of impurity reduction through process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of Sitagliptin?

A1: Impurities in the synthesis of Sitagliptin can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1][2] In the first-generation synthesis of Sitagliptin, a key impurity is the diastereomer of the final product, arising from the asymmetric hydrogenation step. Other potential impurities include unreacted intermediates and by-products from the multiple steps involved in the synthesis.[3] The second-generation "green" synthesis, while more efficient, can still have process-related impurities, although at significantly lower levels.

Q2: How can the choice of synthetic route impact the impurity profile of Sitagliptin?

A2: The synthetic route has a profound impact on the impurity profile. The first-generation synthesis of Sitagliptin is a multi-step process that involves the asymmetric hydrogenation of a β-keto ester.[3][4] This route, while effective, has a higher potential for the formation of diastereomeric impurities and other process-related by-products due to the number of steps and reagents used. In contrast, the second-generation synthesis utilizes a highly efficient asymmetric hydrogenation of an unprotected enamine.[5][6][7][8] This streamlined, "green" process significantly reduces the number of steps and the amount of waste generated, leading to a much cleaner product with "nearly perfect optical and chemical purity."[5][6][7][8]

Q3: What are the key advantages of the second-generation "green" synthesis of Sitagliptin in terms of impurity control?

A3: The primary advantages of the second-generation synthesis regarding impurity control are:

  • Fewer Synthetic Steps: A shorter synthesis reduces the opportunities for side reactions and the introduction of impurities.[4]

  • High Stereoselectivity: The asymmetric hydrogenation of the enamine intermediate proceeds with very high enantioselectivity, minimizing the formation of the undesired diastereomer.[5][6][7][8]

  • Reduced Waste and By-products: The "green" approach focuses on atom economy and reduces the overall waste generated, which correlates with a lower potential for by-product impurities.[5][6][7][8]

  • Crystalline Intermediate: The key intermediate in the second-generation synthesis is a highly crystalline solid, which allows for efficient purification by crystallization, effectively removing impurities before the final step.[5]

Troubleshooting Guide

Problem: High levels of diastereomeric impurity detected in the final Sitagliptin product.

Possible Cause (First-Generation Synthesis): Inefficient stereocontrol during the asymmetric hydrogenation of the β-keto ester. This could be due to issues with the catalyst, reaction conditions (temperature, pressure), or the purity of the starting materials.

Troubleshooting Steps:

  • Catalyst Evaluation:

    • Verify the quality and activity of the ruthenium catalyst.

    • Ensure the chiral ligand is of high optical purity.

    • Experiment with different catalyst loadings to optimize stereoselectivity.

  • Reaction Condition Optimization:

    • Carefully control the reaction temperature and hydrogen pressure, as deviations can impact enantioselectivity.

    • Investigate the effect of solvent purity on the reaction outcome.

  • Starting Material Purity:

    • Analyze the β-keto ester starting material for any impurities that might interfere with the catalyst.

Problem: Presence of unreacted intermediates in the final API.

Possible Cause: Incomplete reaction in one of the synthetic steps.

Troubleshooting Steps:

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and ensure completion before proceeding to the next step.

  • Stoichiometry and Reagent Addition: Re-evaluate the stoichiometry of the reagents. Ensure accurate and controlled addition of all reactants.

  • Purification of Intermediates: If an intermediate is prone to carrying over, introduce an additional purification step (e.g., crystallization, chromatography) before proceeding.

Data Presentation

Table 1: Comparison of First-Generation and Second-Generation "Green" Synthesis of Sitagliptin

ParameterFirst-Generation SynthesisSecond-Generation "Green" Synthesis
Key Chiral Step Asymmetric hydrogenation of a β-keto esterAsymmetric hydrogenation of an unprotected enamine
Number of Steps 83 (from a key intermediate)
Overall Yield ~52%[4]~65-70%[5]
Product Purity High, but with potential for diastereomeric impurities>99.6 wt % with "nearly perfect optical and chemical purity"[5][6][7][8]
Key Impurities Diastereomers, unreacted intermediatesSignificantly reduced levels of process-related impurities
Environmental Impact Higher waste generation"Green" synthesis with significantly less waste[5][6][7][8]

Experimental Protocols

Protocol 1: First-Generation Synthesis of Sitagliptin (Simplified Overview)

The first-generation synthesis involves the asymmetric hydrogenation of a β-keto ester using a ruthenium catalyst to establish the chiral center. This is followed by a series of transformations to introduce the amine functionality and couple the side chain with the triazolopiperazine core. The multi-step nature of this process necessitates careful purification at various stages to control impurity levels.[3][4]

Protocol 2: Second-Generation "Green" Synthesis of Sitagliptin (Simplified Overview)

This improved synthesis begins with the one-pot preparation of a key crystalline enamine intermediate. This intermediate is then subjected to a highly efficient asymmetric hydrogenation using a rhodium-based catalyst. The resulting product is then converted to Sitagliptin. The high crystallinity of the enamine intermediate allows for excellent purification prior to the final hydrogenation step, leading to a very pure final product.[5][7]

Mandatory Visualizations

DPP-4 Signaling Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release Insulin Release Insulin Release Incretins (GLP-1, GIP)->Insulin Release stimulates Glucagon Release Glucagon Release Incretins (GLP-1, GIP)->Glucagon Release inhibits DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 is inactivated by Blood Glucose Blood Glucose Insulin Release->Blood Glucose lowers Glucagon Release->Blood Glucose raises Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 inhibits

Caption: Mechanism of action of Sitagliptin via inhibition of the DPP-4 enzyme.

Synthetic_Workflow_Comparison cluster_gen1 First-Generation Synthesis cluster_gen2 Second-Generation 'Green' Synthesis start1 β-Keto Ester step1_1 Asymmetric Hydrogenation (Ru catalyst) start1->step1_1 step1_2 Multi-step Conversion (Amine Introduction) step1_1->step1_2 step1_3 Coupling with Triazolopiperazine step1_2->step1_3 end1 Sitagliptin step1_3->end1 start2 Starting Materials step2_1 One-Pot Synthesis of Crystalline Enamine start2->step2_1 step2_2 Asymmetric Hydrogenation (Rh catalyst) step2_1->step2_2 end2 Sitagliptin step2_2->end2

References

managing exothermic reactions in benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophene and its derivatives, with a specific focus on managing exothermic reactions.

Troubleshooting Guide: Managing Exothermic Reactions

Uncontrolled exothermic reactions can pose significant safety risks, including thermal runaways, pressure buildup, and the formation of unwanted byproducts. Below are common issues encountered during benzothiophene synthesis and their potential solutions.

IssuePotential Cause(s)Recommended Actions
Rapid, Uncontrolled Temperature Increase - Reaction initiated at too high a temperature.- Addition of reagents is too fast.- Inadequate cooling or stirring.- Incorrect solvent with a low boiling point.- Reaction scale-up without proper thermal hazard assessment.- Immediately apply external cooling (ice bath).- Stop the addition of any further reagents.- Ensure vigorous stirring to improve heat dissipation.- If necessary, add a pre-cooled, inert solvent to dilute the reaction mixture.- For future experiments, perform a risk assessment and consider reaction calorimetry.
Reaction Temperature Stalls and Then Spikes - Induction period for the reaction.- Poor mixing leading to localized reagent concentration.- Do not increase the heating rate to compensate for the stall. Maintain the set temperature.- Improve stirring efficiency.- For future reactions, consider a slower initial heating ramp or the addition of a small amount of a pre-activated reaction mixture (seeding).
Formation of Dark Tars or Byproducts - Excessive reaction temperature leading to decomposition.- Localized "hot spots" due to poor mixing.- Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial.- Use a more efficient stirring method (e.g., mechanical stirrer for larger scales).- Ensure the reaction vessel is appropriately sized for the reaction volume to allow for efficient heat transfer.
Inconsistent Reaction Yields - Poor temperature control leading to variable reaction pathways.- Exothermic events consuming starting materials in side reactions.- Implement precise temperature control using a thermostat-controlled bath.- Monitor the internal reaction temperature continuously.- Ensure consistent reagent addition rates and stirring speeds across batches.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of a potentially hazardous exothermic reaction during benzothiophene synthesis?

A1: Key indicators include a rapid temperature rise that outpaces the cooling system's capacity, a sudden increase in pressure within the reaction vessel, vigorous and unexpected gas evolution, and a noticeable change in the color or viscosity of the reaction mixture (e.g., rapid darkening or solidification). It is crucial to monitor the internal reaction temperature continuously, not just the temperature of the heating mantle or bath.

Q2: How can I proactively manage the heat generated during the cyclization step of benzothiophene synthesis?

A2: Effective heat management strategies include:

  • Slow Reagent Addition: Add reactive reagents, especially strong acids or organometallic compounds, slowly and in a controlled manner to a well-stirred solution.

  • Adequate Cooling: Have a cooling bath (e.g., ice-water or ice-salt) on standby. For larger-scale reactions, consider using a cryostat or a reactor with a cooling jacket.

  • Proper Solvent Choice: Use a solvent with a sufficiently high boiling point to absorb some of the heat generated without boiling off.

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

Q3: Are there specific benzothiophene synthesis methods that are known to be more exothermic?

Q4: What is the role of the solvent in managing the exothermicity of the reaction?

A4: The solvent plays a critical role in heat management. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. Additionally, a solvent with a boiling point above the desired reaction temperature can help prevent the reaction from running away due to boiling. In some patented procedures for benzothiophene synthesis, solvents like toluene are used, and the reaction temperature is maintained between 50 °C and 110 °C, indicating the need for a solvent that can handle this temperature range while helping to dissipate heat.[2]

Q5: How should I approach scaling up a benzothiophene synthesis that I have successfully performed on a small scale?

A5: Scaling up a reaction is not always linear. The surface-area-to-volume ratio decreases as the scale increases, which can significantly reduce the efficiency of heat dissipation. Before scaling up, it is highly recommended to:

  • Conduct a thorough literature search for any reported safety incidents related to the specific reaction.

  • Perform a thermal hazard assessment, which may include techniques like Differential Scanning Calorimetry (DSC) to identify the onset temperature of any exothermic events.

  • Initially, scale up the reaction incrementally (e.g., 2x, then 5x) and monitor the temperature profile closely.

  • Ensure that the cooling capacity of the larger-scale equipment is sufficient to handle the total heat output of the reaction.

Experimental Protocols

Protocol 1: Temperature-Controlled Synthesis of a Benzothiophene Derivative

This protocol provides a general methodology for a common benzothiophene synthesis, emphasizing temperature control points.

Reaction: Intramolecular cyclization of an acetophenone derivative using an acid catalyst.

Materials:

  • α-(Arylthio)-acetophenone derivative

  • Acid catalyst (e.g., methanesulfonic acid)

  • High-boiling point solvent (e.g., toluene)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a thermometer to monitor the internal temperature.

  • Charge the flask with the α-(arylthio)-acetophenone derivative and toluene.

  • Begin stirring and place the flask in a cooling bath (e.g., an ice-water bath).

  • Slowly add the methanesulfonic acid via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed a predetermined limit (e.g., 25 °C).

  • After the addition is complete, remove the cooling bath and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) using a temperature-controlled oil bath.[2]

  • Maintain the reaction at this temperature for the specified time (e.g., 3-5 hours), monitoring the internal temperature for any unexpected deviations.[2]

  • Upon completion, cool the reaction mixture to room temperature using a water bath.

  • Slowly and carefully quench the reaction by adding it to a stirred, cooled solution of saturated sodium bicarbonate. Caution: Gas evolution (CO2) will occur.

  • Proceed with standard aqueous workup and purification.

Visualizations

Logical Workflow for Managing Potential Exothermic Reactions

ExothermManagementWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Response to Exotherm A Literature Review & Risk Assessment B Select Appropriate Solvent & Scale A->B C Prepare Cooling Bath & Quenching Solution B->C D Slow Reagent Addition (Controlled Rate) C->D E Continuous Monitoring of Internal Temperature D->E F Maintain Efficient Stirring E->F G Temperature Rises Uncontrollably? E->G Deviation Detected G->E No H Initiate Emergency Cooling G->H Yes I Stop Reagent Addition H->I J Dilute with Cold, Inert Solvent I->J TroubleshootingTemperature action_node action_node A Temperature Deviation Observed B Is Temperature Rising Rapidly? A->B C Is Stirring Adequate? B->C No F EMERGENCY COOLING & STOP ADDITION B->F Yes D Is Cooling System Functioning? C->D Yes G Increase Stirring Speed C->G No E Is Reagent Addition Rate Too High? D->E Yes H Check & Enhance Cooling D->H No I Reduce or Pause Reagent Addition E->I Yes J Continue Monitoring E->J No G->J H->J I->J

References

catalyst selection for optimizing "5-Methylbenzo[b]thiophene-2-methanol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methylbenzo[b]thiophene-2-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the formylation of 5-methylbenzo[b]thiophene at the C2 position, followed by the reduction of the resulting aldehyde. An alternative route involves palladium-catalyzed cross-coupling reactions with a suitable building block already containing the hydroxymethyl group or a precursor.

Q2: I am experiencing low yields in the formylation of 5-methylbenzo[b]thiophene. What are the potential causes and solutions?

A2: Low yields in the formylation step, often a Vilsmeier-Haack or related reaction, can be due to several factors. Inadequate temperature control can lead to side reactions. The purity of the starting material and reagents, particularly the formylating agent (e.g., DMF and POCl₃), is crucial. Incomplete reaction is also a common issue; monitoring the reaction progress by TLC or GC-MS is recommended to ensure full conversion of the starting material.

Q3: The reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde to the corresponding alcohol is sluggish or incomplete. How can I improve this step?

A3: Incomplete reduction can be addressed by selecting an appropriate reducing agent and optimizing reaction conditions. While sodium borohydride (NaBH₄) in an alcoholic solvent is a common choice, more powerful reducing agents like lithium aluminum hydride (LAH) can be used if NaBH₄ proves ineffective, provided no other functional groups in the molecule are sensitive to LAH. Ensure the reaction is run under anhydrous conditions if using LAH. The reaction temperature can also be adjusted; cooling the reaction initially and then allowing it to warm to room temperature can improve selectivity and yield.

Q4: I am considering a palladium-catalyzed approach to introduce the C2-methanol group. What are the key parameters to consider for catalyst selection?

A4: For a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, the choice of catalyst, ligand, base, and solvent system is critical. The catalyst's activity and the ligand's ability to facilitate oxidative addition and reductive elimination are paramount. For Suzuki couplings, issues like protodeboronation of the boronic acid can be a significant side reaction. Using milder bases or anhydrous conditions can help mitigate this.

Troubleshooting Guide

Issue 1: Low Yield in Suzuki Coupling for C-C Bond Formation

If you are attempting a Suzuki coupling to form the C2-substituted benzothiophene core and are experiencing low yields, consider the following troubleshooting steps.

  • Catalyst and Ligand Inactivity: The palladium catalyst, especially if it is a Pd(II) precatalyst, may require in-situ reduction to the active Pd(0) species. Ensure your phosphine ligands have not been oxidized. Using fresh, properly stored reagents is essential. Air-stable precatalysts can also be a good alternative.

  • Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like the homocoupling of boronic acids. It is crucial to degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction. This can be minimized by using milder bases (e.g., K₂CO₃ or KF instead of K₃PO₄), switching to anhydrous conditions, or using more stable boronic acid derivatives like pinacol esters.

Table 1: Effect of Catalyst and Ligand on a Representative Suzuki Coupling Yield

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane9092
3Pd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O10075
4PdCl₂(dppf) (3)-Na₂CO₃DME8088

Data presented is for analogous Suzuki coupling reactions and serves as a guideline for catalyst and ligand selection.

Issue 2: Impure Product After Reduction of the Aldehyde

If the reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde results in an impure product, consider the following purification strategies.

  • Workup Procedure: A proper aqueous workup is essential to remove the reducing agent and its byproducts. For NaBH₄ reductions, quenching with a mild acid (e.g., dilute HCl) followed by extraction with an organic solvent is standard.

  • Chromatography: Column chromatography on silica gel is a highly effective method for purifying the final alcohol product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylbenzo[b]thiophene-2-carbaldehyde
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 5-methylbenzo[b]thiophene (1 equivalent) in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).

Protocol 2: Reduction to this compound
  • Reaction Setup: Dissolve 5-Methylbenzo[b]thiophene-2-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Base) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK purification Improve Purification Method optimize_catalyst->purification Yield Improved success Successful Synthesis purification->success

Caption: A troubleshooting workflow for addressing common issues in the synthesis of this compound.

Synthesis_Pathway cluster_0 Route 1: Formylation-Reduction cluster_1 Route 2: Cross-Coupling A 5-Methylbenzo[b]thiophene B 5-Methylbenzo[b]thiophene-2-carbaldehyde A->B Formylation (e.g., Vilsmeier-Haack) C This compound B->C Reduction (e.g., NaBH4) D 5-Methylbenzo[b]thiophene-2-boronic acid F Protected Intermediate D->F Suzuki Coupling E Protected Hydroxymethyl Halide E->F G This compound F->G Deprotection

Caption: Common synthetic pathways for the preparation of this compound.

Validation & Comparative

A Comparative Guide to Purity Analysis of 5-Methylbenzo[b]thiophene-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of "5-Methylbenzo[b]thiophene-2-methanol," a key intermediate in various synthetic pathways. We will explore the experimental protocol for a robust HPLC method, compare its performance with alternative analytical techniques, and provide supporting data to guide your selection of the most appropriate method for your research needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of non-volatile, thermally stable organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the industry standard.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a typical RP-HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 50% B5-25 min: 50-95% B25-30 min: 95% B30.1-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.

Potential Impurities

Based on common synthetic routes for benzothiophene derivatives, potential impurities that can be effectively separated by this HPLC method may include:

  • Starting Materials: Unreacted precursors such as substituted 2-bromobenzaldehydes or 2-alkynylthioanisoles.

  • Intermediates: Incompletely cyclized or functionalized intermediates.

  • By-products: Products from side reactions such as dimerization, oxidation, or hydrolysis. For instance, in a Wittig-type reaction, triphenylphosphine oxide is a common byproduct.[1] In Sonogashira couplings, homocoupling of the alkyne can lead to dimeric impurities.[2][3]

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can offer complementary information or may be more suitable for specific analytical challenges.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity, excellent for quantitative analysis, well-established and robust.[4]Requires reference standards for impurity identification, can be time-consuming for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection.Excellent for volatile impurities, provides structural information for impurity identification.[5]Not suitable for non-volatile or thermally labile compounds, may require derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.Provides absolute quantification without the need for a specific reference standard of the analyte, offers structural information.[6][7][8]Lower sensitivity compared to HPLC, requires specialized equipment and expertise, may be challenging for complex mixtures with overlapping signals.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps in the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % integrate->calculate report Purity Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship and key considerations when choosing between HPLC, GC-MS, and qNMR.

Analytical_Technique_Selection cluster_primary Primary Quantitative Method cluster_alternatives Alternative/Complementary Methods start Purity Analysis of This compound hplc HPLC (High Resolution, Sensitive, Quantitative) start->hplc gcms GC-MS (For Volatile Impurities & Identification) start->gcms qnmr qNMR (Absolute Quantification, Structural Info) start->qnmr hplc->gcms Need Impurity ID? hplc->qnmr Need Absolute Quantification?

Caption: Decision tree for selecting an analytical technique.

References

Comparative Biological Activity of 5-Methylbenzo[b]thiophene-2-methanol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of 5-Methylbenzo[b]thiophene-2-methanol and a selection of its structurally related analogs. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug discovery efforts.

Introduction to Benzo[b]thiophene Derivatives

Benzo[b]thiophene, a heterocyclic compound composed of a fused benzene and thiophene ring, is a versatile pharmacophore.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] The biological activity of these compounds is often modulated by the nature and position of substituents on the benzo[b]thiophene core. This guide will focus on analogs of this compound, exploring how modifications at the 2- and 5-positions influence their biological profiles.

Comparative Analysis of Biological Activity

While specific biological activity data for this compound is not extensively available in the public domain, we can infer its potential activities by examining its structural analogs. This comparison focuses on three classes of benzo[b]thiophene derivatives with reported biological activities: cholinesterase inhibitors, antimitotic agents, and antimicrobial agents.

Data Summary
Compound/Analog ClassTarget/ActivityKey Findings (Quantitative Data)Reference
Benzo[b]thiophene-chalcones Cholinesterase InhibitionCompound 5f : AChE IC50 = 62.10 μMCompound 5h : BChE IC50 = 24.35 μM[1]
2-Aroyl-5-aminobenzo[b]thiophenes Antimitotic (Tubulin Polymerization Inhibition)Compounds 3c-e : Antiproliferative IC50 = 2.6 to 18 nM in various cancer cell lines. More potent than combretastatin A-4.[3]
Benzo[b]thiophene Acylhydrazones Antimicrobial (against S. aureus)Compound II.b : MIC = 4 µg/mL against methicillin and daptomycin-resistant S. aureus.[4]
Tetrahydrobenzo[b]thiophenes AntiproliferativeImide 5 , Schiff base 11 , and phthalimido 12 showed the highest potency against MCF7 and HePG2 cancer cell lines.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the biological activities of the compared benzo[b]thiophene analogs.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of benzo[b]thiophene-chalcones against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a modified Ellman's method.[1]

Workflow for Cholinesterase Inhibition Assay

prep Prepare Reaction Mixture: - Acetylthiocholine iodide (1.5 mM) - DTNB (1.5 mM) - Inhibitor (test compound) or DMSO (control) - 0.1 M phosphate buffer (pH 8.0) add_enzyme Add AChE or BChE Enzyme prep->add_enzyme measure Monitor Absorbance at 405 nm add_enzyme->measure calc Calculate % Inhibition and IC50 measure->calc

Caption: Workflow of the Ellman's method for assessing cholinesterase inhibition.

  • Reaction Mixture Preparation : A reaction mixture is prepared containing acetylthiocholine iodide (1.5 mM) as the substrate, 5,5'-dithiobis-2-nitrobenzoate (DTNB, 1.5 mM) as the chromogen, and the test inhibitor at various concentrations in a 0.1 M phosphate buffer (pH 8.0). A control reaction is prepared with DMSO instead of the inhibitor.

  • Enzyme Addition : The reaction is initiated by adding either AChE from Electrophorus electricus or BChE from equine serum.

  • Absorbance Measurement : The change in absorbance is monitored at 405 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of thiocholine with DTNB.

  • Data Analysis : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is then determined.

Tubulin Polymerization Inhibition Assay

The antimitotic activity of 2-aroyl-5-aminobenzo[b]thiophene derivatives was evaluated by their ability to inhibit tubulin polymerization.[3]

Tubulin Polymerization Inhibition Pathway

cluster_tubulin Microtubule Dynamics cluster_inhibition Inhibition by Benzo[b]thiophene Analog tubulin Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization compound 2-Aroyl-5-aminobenzo[b]thiophene (e.g., 3c-e) colchicine_site Colchicine Binding Site on Tubulin compound->colchicine_site Binds to colchicine_site->tubulin Inhibits Polymerization prepare_dilutions Prepare Serial Dilutions of Test Compound inoculate Inoculate with Standardized Bacterial Suspension prepare_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->determine_mic

References

structure-activity relationship (SAR) studies of "5-Methylbenzo[b]thiophene-2-methanol" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structure-activity relationship (SAR) of 5-hydroxybenzo[b]thiophene-2-carboxamide and hydrazide derivatives, highlighting their potential as multi-kinase inhibitors for cancer therapy.

Comparative Analysis of Kinase Inhibitory and Anticancer Activity

The following tables summarize the in vitro inhibitory activity of a series of 5-hydroxybenzo[b]thiophene derivatives against a panel of protein kinases and human cancer cell lines. The data reveals key structure-activity relationships, demonstrating how modifications to the carboxamide and hydrazide moieties, as well as substitutions on the phenyl ring, influence their biological activity.

Table 1: In Vitro Kinase Inhibitory Activity of 5-Hydroxybenzo[b]thiophene Derivatives (IC50 in nM) [1]

CompoundRClk4DRAK1HaspinClk1Dyrk1BDyrk1A
1 n-hexyl>10000>10000>10000>10000>10000>10000
2 cyclohexyl>10000>10000453.3>10000>10000>10000
4 4-fluorophenyl>10000>10000200.3>10000>10000>10000
6 4-hydroxyphenyl>10000>1000066.7>10000>10000>10000
7 4-methoxyphenyl>10000>10000118.7>10000>10000>10000
10 3-fluorophenyl>10000>10000100.7>10000>10000>10000
16b N'-(2-fluorophenyl)hydrazide1187125.7163284353.3

Table 2: In Vitro Anticancer Activity of 5-Hydroxybenzo[b]thiophene Derivatives (IC50 in µM) [1]

CompoundRHCT-116A549U87MGHela
1 n-hexyl>100>100>100>100
2 cyclohexyl>100>100>100>100
4 4-fluorophenyl>100>100>100>100
6 4-hydroxyphenyl>100>100>100>100
7 4-methoxyphenyl>100>100>100>100
10 3-fluorophenyl>100>100>100>100
16b N'-(2-fluorophenyl)hydrazide11.314.57.216.8

Structure-Activity Relationship Insights

The data presented in the tables highlights a significant finding: the hydrazide derivative 16b displays substantially more potent multi-kinase inhibitory and broad-spectrum anticancer activity compared to the carboxamide derivatives.[1] The carboxamide derivatives, exemplified by compounds 1 , 2 , 4 , 6 , 7 , and 10 , generally exhibit weak to no activity against the tested kinases and cancer cell lines, with the exception of some modest selective inhibition of haspin kinase.[1]

In contrast, the introduction of a hydrazide moiety, particularly with a 2-fluorophenyl substitution (16b ), leads to a dramatic increase in potency against a range of kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[1] This broad kinase inhibitory profile translates to significant growth inhibition across multiple cancer cell lines, with the most pronounced effect observed against the U87MG glioblastoma cell line.[1]

SAR_Highlights cluster_core 5-Hydroxybenzo[b]thiophene Core cluster_modifications Modifications at C2-position cluster_activity Biological Activity Core Core Structure Carboxamide Carboxamide Derivatives (e.g., Compounds 1, 2, 4, 6, 7, 10) Core->Carboxamide Hydrazide Hydrazide Derivative (Compound 16b) Core->Hydrazide Weak_Activity Weak/Selective Haspin Inhibition Weak Anticancer Activity Carboxamide->Weak_Activity Potent_Activity Potent Multi-Kinase Inhibition Broad-Spectrum Anticancer Activity Hydrazide->Potent_Activity

Key SAR observations for 5-hydroxybenzo[b]thiophene derivatives.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

The kinase inhibitory activity of the compounds was determined using a standard radiometric protein kinase assay. The assay measures the incorporation of 33P-labeled phosphate from [γ-33P]ATP into a suitable peptide or protein substrate.

  • Reaction Mixture Preparation: A reaction cocktail was prepared containing ultrapure water, reaction buffer (specific for each kinase), a mixture of non-radiolabeled ATP and [γ-33P]ATP, the peptide or protein substrate, and the test compound at various concentrations.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the respective protein kinase to the reaction mixture.

  • Incubation: The reaction mixtures were incubated at room temperature for a specified period (typically 2 hours) to allow for substrate phosphorylation.

  • Termination and Detection: The reaction was terminated by spotting the reaction mixture onto a P81 phosphocellulose filter paper. The filter papers were then washed extensively in a 0.75% phosphoric acid solution to remove unincorporated [γ-33P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate, which is trapped on the filter paper, was measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity was calculated relative to a control reaction without any inhibitor. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Anticancer Activity Assay (MTT Assay)

The in vitro anticancer activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability.

  • Cell Seeding: Human cancer cell lines (HCT-116, A549, U87MG, and Hela) were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates were then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium was removed, and the resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were determined from the dose-response curves.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 5-Hydroxybenzo[b]thiophene Derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (Radiometric) Purification->Kinase_Assay Cell_Assay Anticancer Activity (MTT Assay on Cancer Cell Lines) Purification->Cell_Assay IC50_Kinase Determination of Kinase IC50 Values Kinase_Assay->IC50_Kinase IC50_Cell Determination of Anticancer IC50 Values Cell_Assay->IC50_Cell SAR_Analysis Structure-Activity Relationship Analysis IC50_Kinase->SAR_Analysis IC50_Cell->SAR_Analysis

References

Validating the In Vitro Potential of 5-Methylbenzo[b]thiophene-2-methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activities of derivatives structurally related to 5-Methylbenzo[b]thiophene-2-methanol. While direct experimental data for this compound is limited in publicly available literature, this guide summarizes the performance of closely related benzothiophene analogs against various cellular and biochemical targets. The presented data, sourced from recent preclinical studies, aims to support the evaluation of this class of compounds as potential therapeutic agents.

The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[1] This guide focuses on the validation of these activities through established in vitro assays.

Comparative In Vitro Biological Activity

To provide a comparative perspective, this section summarizes the in vitro activity of various benzothiophene derivatives. The selection of compounds is based on structural similarity to this compound and the availability of quantitative data.

Anticancer Activity

Benzothiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency.

Table 1: In Vitro Anticancer Activity of Benzothiophene Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
b19 Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideMDA-MB-231 (Breast Cancer)Not specified, but showed significant inhibitionDC-RhoinNot specified
Compound 6 Thiophene analogue of 5-chloro-5,8-dideazafolic acidCCRF-CEM (Leukemic Lymphoblasts)1.8 ± 0.1--
Compound 7 Thiophene analogue of 5-chloro-5,8-dideazafolic acidCCRF-CEM (Leukemic Lymphoblasts)2.1 ± 0.8--
Compound 13 2-hydroxymethyl-4,8-dihydrobenzo[1,2-b:5,4-b']dithiophene-4,8-dioneMelanoma Cell LineMean log GI50 = -7.74--

Note: The data indicates that various benzothiophene derivatives exhibit a range of cytotoxic activities against different cancer cell lines. For instance, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have shown significant inhibitory effects on the proliferation, migration, and invasion of breast cancer cells.[2] Thiophene analogues of folic acid have also demonstrated potent growth inhibition of leukemic cells.[3]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and benzothiophene derivatives have shown promise in this area.[4] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Benzothiophene Derivatives

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference Compound
Nitro-substituted Benzothiophenes 3-NitrobenzothiopheneE. coli64-
3-NitrobenzothiopheneS. aureus32-
5-NitrobenzothiopheneE. coli32-
5-NitrobenzothiopheneS. aureus16-
Thiophene Derivative 7 IminothiophenePseudomonas aeruginosaMore potent than gentamicinGentamicin

Note: Nitro-substituted benzothiophenes have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[5] Additionally, certain iminothiophene derivatives have shown higher potency against Pseudomonas aeruginosa than the standard antibiotic gentamicin.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro assay results. The following are protocols for key experiments commonly employed in the evaluation of benzothiophene derivatives.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiophene derivatives or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Test: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Dilution: A two-fold serial dilution of each benzothiophene derivative is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reaction Mixture: A solution of the benzothiophene derivative in a suitable solvent (e.g., methanol) is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). Ascorbic acid is often used as a positive control.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Potential Anticancer Signaling Pathway Inhibition

Benzothiophene derivatives have been reported to interfere with key signaling pathways involved in cancer progression, such as the RhoA/ROCK pathway, which is crucial for cell migration and invasion.[2]

anticancer_pathway Receptor Receptor Tyrosine Kinase RhoA RhoA Receptor->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_Phosphorylation->Actin_Cytoskeleton Cell_Migration_Invasion Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration_Invasion Benzothiophene_Derivative Benzothiophene Derivative Benzothiophene_Derivative->RhoA Inhibits

Inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.

General Workflow for In Vitro Anticancer Screening

The process of evaluating the anticancer potential of a compound involves a series of standardized in vitro assays.

experimental_workflow start Synthesized Benzothiophene Derivative cell_culture Culture Cancer Cell Lines start->cell_culture mtt_assay Cell Viability Assay (e.g., MTT) cell_culture->mtt_assay ic50_determination Determine IC50 Value mtt_assay->ic50_determination migration_assay Cell Migration/ Invasion Assay ic50_determination->migration_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50_determination->apoptosis_assay pathway_analysis Mechanism of Action (e.g., Western Blot) ic50_determination->pathway_analysis end Lead Compound Identification migration_assay->end apoptosis_assay->end pathway_analysis->end

A typical workflow for the in vitro screening of anticancer compounds.

References

A Researcher's Guide to Chiral Separation of Substituted Benzothiophene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient chiral separation of substituted benzothiophene enantiomers is a critical step in drug discovery and development. This guide provides an objective comparison of common high-performance liquid chromatography (HPLC) methods, supported by experimental data, to aid in the selection of optimal separation strategies.

Benzothiophene and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. As many of these compounds are chiral, the separation and characterization of individual enantiomers are paramount, as they can possess distinct pharmacological and toxicological profiles. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose and cellulose, have proven to be highly effective for the enantioseparation of these compounds.

This guide focuses on the comparison of commonly used immobilized polysaccharide-based CSPs, such as Chiralpak® IA, IB, IC, and IG, under normal phase conditions. Immobilized CSPs offer the advantage of being compatible with a broader range of organic solvents compared to their coated counterparts, providing greater flexibility in method development.

Comparative Performance of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation. The following table summarizes the performance of different polysaccharide-based CSPs for the separation of a representative atropisomeric thiophene-based monomer, which shares structural similarities with substituted benzothiophenes.

Chiral Stationary Phase (CSP)Chiral SelectorMobile PhaseResolution (Rs)Selectivity (α)Analysis Time (approx.)
Chiralpak® IB-3 Cellulose tris(3,5-dimethylphenylcarbamate)n-hexane/DCM/MeOH (50/50/1, v/v/v)13.033.117 min
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate)n-hexane/2-propanol---
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)n-hexane/2-propanol---
Chiralpak® IG Amylose tris(3-chloro-5-methylphenylcarbamate)n-hexane/2-propanol---

Data for Chiralpak® IB-3 is for the separation of an atropisomeric thiophene-based monomer[1]. Data for other CSPs with this specific compound was not available in a comparative format.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the chiral separation of benzothiophene-related structures.

Method 1: Enantioseparation of an Atropisomeric Thiophene-Based Monomer on Chiralpak® IB-3
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IB-3 (3 µm particle size).

  • Mobile Phase: A mixture of n-hexane, dichloromethane (DCM), and methanol (MeOH) in a ratio of 50:50:1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a specified wavelength.

  • Sample Preparation: The racemic compound was dissolved in dichloromethane.[1]

Method 2: General Screening Protocol for Polysaccharide-Based CSPs

This protocol can be used as a starting point for the method development for a new substituted benzothiophene compound.

  • Instrumentation: HPLC or UHPLC system with a UV or PDA detector.

  • Chiral Stationary Phases (Screening):

    • Chiralpak® IA (amylose-based)

    • Chiralpak® IB (cellulose-based)

    • Chiralpak® IC (cellulose-based)

    • Chiralpak® IG (amylose-based)

  • Initial Mobile Phases (Normal Phase):

    • n-hexane/2-propanol (90/10, v/v)

    • n-hexane/ethanol (90/10, v/v)

    • For basic compounds, add 0.1% diethylamine (DEA) or another suitable amine.

    • For acidic compounds, add 0.1% trifluoroacetic acid (TFA) or another suitable acid.

  • Flow Rate: 1.0 mL/min for HPLC; adjust for UHPLC based on column dimensions.

  • Column Temperature: 25 °C.

  • Detection: Monitor at the UV maximum of the analyte.

  • Procedure: Inject the racemic sample onto each column with the initial mobile phases. Evaluate the chromatograms for any signs of peak splitting or separation. If partial separation is observed, optimize the mobile phase composition by varying the alcohol content and the type of alcohol (e.g., ethanol, 2-propanol, n-butanol).

Experimental Workflow and Logical Relationships

The process of developing a chiral separation method follows a logical progression from initial screening to final optimization. This workflow can be visualized to better understand the decision-making process.

ChiralSeparationWorkflow cluster_screening Initial Screening cluster_evaluation Evaluation cluster_optimization Optimization cluster_final Final Method Screening Screen Multiple CSPs (e.g., Chiralpak IA, IB, IC, IG) MobilePhase Use Standard Mobile Phases (e.g., Hexane/Alcohol) Evaluation Evaluate Chromatograms: - No Separation - Partial Separation - Baseline Separation Screening->Evaluation Evaluation->Screening No Separation (Try different CSPs/modes) OptimizeMP Optimize Mobile Phase: - Alcohol type & % - Additives (Acid/Base) Evaluation->OptimizeMP Partial Separation FinalMethod Validated Chiral Separation Method Evaluation->FinalMethod Baseline Separation OptimizeConditions Optimize Other Parameters: - Temperature - Flow Rate OptimizeMP->OptimizeConditions OptimizeConditions->FinalMethod RacemicSample Racemic Substituted Benzothiophene RacemicSample->Screening

Caption: A typical workflow for developing a chiral HPLC separation method.

This guide provides a foundational understanding and practical starting points for the chiral separation of substituted benzothiophene enantiomers. Given the unpredictable nature of chiral recognition, a systematic screening approach with a diverse set of polysaccharide-based CSPs is highly recommended to achieve successful and efficient enantioseparation.

References

A Comparative Guide to the Drug-Likeness of 5-Methylbenzo[b]thiophene-2-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the drug-likeness of 5-Methylbenzo[b]thiophene-2-methanol and its selected derivatives. The benzothiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.

Introduction to Drug-Likeness

Drug-likeness is a qualitative concept used in drug discovery to evaluate a compound's potential to become an orally active drug. It is assessed based on a combination of physicochemical and structural properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME). A key guideline for predicting drug-likeness is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (Octanol-Water Partition Coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of OHs and NHs)

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of Ns and Os)

It is important to note that these are guidelines, and some successful drugs do violate one or more of these rules. However, adherence to these parameters generally increases the probability of good oral bioavailability.

Comparative Analysis of Physicochemical Properties

To assess the drug-likeness of this compound and its derivatives, their key physicochemical properties were calculated and are presented in Table 1. The selected derivatives for this comparison are the corresponding carboxylic acid, methyl ester, and ethyl ester, representing common modifications of the parent alcohol.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
This compoundC10H10OS178.25[3]2.5[3]1[3]1[3]0
5-Methylbenzo[b]thiophene-2-carboxylic acidC10H8O2S192.242.8120
Methyl 5-methylbenzo[b]thiophene-2-carboxylateC11H10O2S206.26[4]3.5[4]0[4]2[4]0
Ethyl 5-methylbenzo[b]thiophene-2-carboxylateC12H12O2S220.29[5]3.9020

Analysis:

As indicated in Table 1, the parent compound, this compound, and its carboxylic acid, methyl ester, and ethyl ester derivatives all comply with Lipinski's Rule of Five. Their molecular weights are well below the 500 Da threshold, and their calculated lipophilicity (XLogP3) values are within the acceptable range. The number of hydrogen bond donors and acceptors for all compounds also falls within the prescribed limits. These findings suggest that all four compounds possess favorable physicochemical properties for potential development as orally administered drugs.

Experimental Protocols for Permeability Assessment

Beyond computational predictions, experimental assays are crucial for determining a compound's drug-likeness. Permeability is a key parameter, and two widely used in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane, mimicking the gastrointestinal tract barrier.[6][7]

  • Principle: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.[8][9] The test compound is added to the donor wells, and the plate is placed in an acceptor plate containing buffer. The amount of compound that diffuses from the donor to the acceptor compartment over a specific incubation period is quantified, typically by LC-MS/MS.[7]

  • Procedure:

    • Prepare a 1% lecithin in dodecane solution.[8]

    • Coat the membrane of a 96-well filter donor plate with 5 µL of the lipid solution.[9]

    • Add the test compound (typically at a concentration of 1-10 µM in a buffer solution containing 5% DMSO) to the donor wells.[8][9]

    • Fill the wells of a 96-well acceptor plate with buffer.[9]

    • Place the donor plate onto the acceptor plate to create a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).[10]

    • After incubation, separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[7]

    • The effective permeability (Pe) is calculated from the concentration of the compound in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

2. Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption. Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the transport pathways found in the small intestine.[11][12]

  • Principle: Caco-2 cells are seeded on a semi-permeable membrane in a transwell insert, which separates an apical (AP) and a basolateral (BL) compartment. The transport of a compound from the apical to the basolateral side (A-to-B) simulates intestinal absorption, while transport from the basolateral to the apical side (B-to-A) can indicate the involvement of efflux transporters.[11]

  • Procedure:

    • Seed Caco-2 cells on collagen-coated permeable filter supports in transwell plates and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[13]

    • Prior to the experiment, wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • To measure A-to-B permeability, add the test compound to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • To measure B-to-A permeability, add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[11]

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor compartment.[12]

Visualizing Drug-Likeness Assessment

The following diagrams illustrate the key concepts and workflows discussed in this guide.

DrugLikenessWorkflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation in_silico_start Virtual Compound Library lipinski Lipinski's Rule of Five in_silico_start->lipinski Filter 1 admet_pred ADMET Prediction lipinski->admet_pred Filter 2 in_silico_end Prioritized Hits admet_pred->in_silico_end in_vitro_start Synthesized Compounds in_silico_end->in_vitro_start Synthesis solubility Solubility Assays in_vitro_start->solubility permeability Permeability Assays (PAMPA, Caco-2) solubility->permeability metabolism Metabolic Stability Assays permeability->metabolism in_vitro_end Lead Candidates metabolism->in_vitro_end

Drug-Likeness Assessment Workflow

LipinskisRuleOfFive cluster_rules Lipinski's Rule of Five compound Test Compound mw MW <= 500 logp LogP <= 5 hbd H-Bond Donors <= 5 hba H-Bond Acceptors <= 10 result Drug-Like? mw->result logp->result hbd->result hba->result yes Yes result->yes <= 1 Violation no No result->no > 1 Violation

Parameters of Lipinski's Rule of Five

Conclusion

The in silico analysis of this compound and its carboxylic acid, methyl ester, and ethyl ester derivatives indicates that all compounds possess drug-like physicochemical properties according to Lipinski's Rule of Five. This suggests a favorable starting point for the development of orally bioavailable drug candidates. However, it is imperative to validate these computational predictions with experimental data. The provided protocols for PAMPA and Caco-2 permeability assays offer robust methods for assessing the membrane permeability of these compounds, a critical determinant of oral absorption. Further in vitro ADME studies will be essential to fully characterize the pharmacokinetic profile of these promising benzothiophene derivatives and guide future lead optimization efforts.

References

Methylation Boosts Anticancer Potential of Benzothiophene Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative data reveals that the strategic methylation of benzothiophene-related scaffolds can significantly enhance their anticancer efficacy. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the differential biological activities of methylated versus non-methylated benzothiophene compounds, supported by experimental data and detailed protocols.

A key study has demonstrated that the addition of a methyl group to the C-5 position of a thiophene core, a structural relative of benzothiophene, can substantially increase its inhibitory effects on nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in cancer cell metabolism. This structural modification has been shown to result in lower half-maximal inhibitory concentration (IC50) values, indicating greater potency.[1]

Quantitative Efficacy Comparison: The Impact of Methylation

The following table summarizes the comparative inhibitory activity of a C-5 methylated thiophene derivative against its non-methylated counterpart, highlighting the significant increase in potency.

Compound IDStructureTargetIC50 (µM)Fold Increase in Potency
1 Non-methylated ThiopheneNampt1.1-
2 C-5 Methylated ThiopheneNampt0.86~1.3x

Data sourced from a study on substituted thiophene derivatives as Nampt inhibitors.[1]

Experimental Protocols

The evaluation of the anticancer efficacy of these compounds was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Protocol for Cell Viability

Objective: To determine the cytotoxic effects of methylated and non-methylated benzothiophene compounds on cancer cell lines.

Materials:

  • Cancer cell line of choice (e.g., HepG2)

  • 96-well plates

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Methylated and non-methylated benzothiophene compounds, dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only) should be included. Incubate the plates for another 48 to 72 hours.[2]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Incubation with MTT: Incubate the plates for an additional 2 to 4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[3][4]

  • Solubilization of Formazan: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down to ensure complete solubilization.[3]

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Benzothiophene derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. Two such critical pathways are the STAT3 and RhoA/ROCK signaling cascades.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[5] Its constitutive activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[5][6] Small molecule inhibitors can block STAT3 phosphorylation and dimerization, thereby inhibiting its transcriptional activity and inducing apoptosis in cancer cells.

STAT3_Pathway Ligand Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Inhibitor Benzothiophene Inhibitor Inhibitor->JAK Inhibits Inhibitor->STAT3_active Inhibits Dimerization

STAT3 signaling pathway inhibition.
RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is crucial in regulating the actin cytoskeleton, cell polarity, and migration.[7][8] Dysregulation of this pathway is implicated in tumor growth and metastasis.[7] Certain benzothiophene derivatives have been found to inhibit this pathway, leading to a reduction in cancer cell proliferation, migration, and invasion.[9]

RhoA_ROCK_Pathway GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_P MLC Phosphatase ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actomyosin Actomyosin Contraction & Stress Fiber Formation MLC->Actomyosin Invasion Cell Invasion & Migration Actomyosin->Invasion Inhibitor Benzothiophene Inhibitor Inhibitor->RhoA_GTP Inhibits

RhoA/ROCK signaling pathway inhibition.

References

Spectroscopic Fingerprints: A Comparative Guide to 5-Methylbenzo[b]thiophene-2-methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound. This guide provides a detailed spectroscopic comparison of 5-Methylbenzo[b]thiophene-2-methanol and its key structural isomers, offering a valuable resource for their unambiguous identification.

This technical note focuses on the distinct spectroscopic features of this compound and its isomers where the methyl group is located at the 4-, 6-, or 7-positions of the benzo[b]thiophene core, as well as the isomer with the methanol group at the 3-position. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can delineate the unique spectral "fingerprints" arising from the subtle differences in their molecular architecture.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted Chemical Shifts in δ, ppm in CDCl₃)

CompoundThiophene-HAromatic-H-CH₂OH-CH₃-OH
This compound~7.1 (s)~7.6 (s), ~7.5 (d), ~7.1 (d)~4.9 (s)~2.5 (s)Variable
4-Methylbenzo[b]thiophene-2-methanol~7.2 (s)~7.6 (d), ~7.2 (t), ~7.1 (d)~4.9 (s)~2.6 (s)Variable
6-Methylbenzo[b]thiophene-2-methanol~7.1 (s)~7.6 (d), ~7.4 (s), ~7.1 (d)~4.9 (s)~2.5 (s)Variable
7-Methylbenzo[b]thiophene-2-methanol~7.2 (s)~7.6 (d), ~7.2 (d), ~7.1 (t)~4.9 (s)~2.5 (s)Variable
5-Methylbenzo[b]thiophene-3-methanol~7.3 (s)~7.7 (s), ~7.6 (d), ~7.2 (d)~4.8 (s)~2.5 (s)Variable

Table 2: ¹³C NMR Spectroscopic Data (Predicted Chemical Shifts in δ, ppm in CDCl₃)

CompoundThiophene-CAromatic-C-CH₂OH-CH₃
This compound~145, ~124~140, ~138, ~134, ~129, ~124, ~123~65~21
4-Methylbenzo[b]thiophene-2-methanol~144, ~123~140, ~138, ~132, ~127, ~125, ~122~65~20
6-Methylbenzo[b]thiophene-2-methanol~145, ~124~141, ~137, ~135, ~128, ~125, ~122~65~21
7-Methylbenzo[b]thiophene-2-methanol~144, ~123~140, ~139, ~133, ~126, ~125, ~124~65~20
5-Methylbenzo[b]thiophene-3-methanol~139, ~128~141, ~138, ~135, ~129, ~125, ~123~60~21

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-O Stretch
All Isomers3400-3200 (broad)3100-30002950-28501600-14501050-1000

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
All Isomers178161 ([M-OH]⁺), 149 ([M-CH₂OH]⁺), 145, 115

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for obtaining the data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Parameters: Employ a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.

  • ¹³C NMR Parameters: Utilize a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Approximately 1024 scans are accumulated. Proton decoupling is applied during acquisition.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) disc. This is achieved by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the KBr disc, and allowing the solvent to evaporate.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Employ Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 40-400.

Visualization of Spectroscopic Comparison Workflow

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison 5-Me-2-MeOH This compound NMR NMR Spectroscopy (¹H, ¹³C) 5-Me-2-MeOH->NMR IR IR Spectroscopy 5-Me-2-MeOH->IR MS Mass Spectrometry 5-Me-2-MeOH->MS 4-Me-2-MeOH 4-Methylbenzo[b]thiophene-2-methanol 4-Me-2-MeOH->NMR 4-Me-2-MeOH->IR 4-Me-2-MeOH->MS 6-Me-2-MeOH 6-Methylbenzo[b]thiophene-2-methanol 6-Me-2-MeOH->NMR 6-Me-2-MeOH->IR 6-Me-2-MeOH->MS 7-Me-2-MeOH 7-Methylbenzo[b]thiophene-2-methanol 7-Me-2-MeOH->NMR 7-Me-2-MeOH->IR 7-Me-2-MeOH->MS 5-Me-3-MeOH 5-Methylbenzo[b]thiophene-3-methanol 5-Me-3-MeOH->NMR 5-Me-3-MeOH->IR 5-Me-3-MeOH->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Structure_Elucidation Structure Elucidation Data_Tables->Structure_Elucidation

Caption: Workflow for the spectroscopic comparison and identification of methylbenzo[b]thiophene-methanol isomers.

Conclusion

The differentiation of the this compound isomers is readily achievable through a combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling patterns in the NMR spectra, providing the most definitive method for distinguishing between the 4-, 5-, 6-, and 7-methyl isomers. The position of the methanol group, at C2 versus C3, also results in distinct spectral features. This guide provides a foundational dataset and standardized protocols to aid researchers in the accurate structural elucidation of this important class of heterocyclic compounds.

Safety Operating Guide

Essential Procedures for the Proper Disposal of 5-Methylbenzo[b]thiophene-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the proper disposal of 5-Methylbenzo[b]thiophene-2-methanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar chemicals, including other thiophene derivatives. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Inferred Hazard Profile and Safety Precautions

Based on the hazard profiles of related benzo[b]thiophene derivatives, this compound should be handled as a hazardous substance. Key potential hazards are summarized below. All handling and disposal activities must be conducted in strict accordance with local, state, and federal regulations and under the supervision of trained personnel.

Personal Protective Equipment (PPE): When handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the key hazards identified from the Safety Data Sheets of compounds structurally related to this compound. This data informs the recommended disposal procedures.

Hazard Category2-Methylbenzo[b]thiophene[1]Benzo[b]thiophene-2-methanol[2]5-Methylbenzo[b]thiophene[3]5-Methylbenzo[b]thiophene-2-boronic acid[4]
Acute Oral Toxicity Harmful if swallowed-Harmful if swallowedHarmful if swallowed
Skin Corrosion/Irritation --Causes skin irritationCauses skin irritation
Serious Eye Damage/Irritation --Causes serious eye irritationCauses serious eye irritation
Inhalation Toxicity ---Harmful if inhaled
Specific Target Organ Toxicity ---May cause respiratory irritation
Environmental Hazards Toxic to aquatic life with long lasting effects---

Experimental Protocols: Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Plan:

  • Segregation: At the point of generation, immediately segregate waste containing this compound. This includes any unreacted material, contaminated solvents, and disposable labware (e.g., gloves, pipette tips). Do not mix this waste with non-hazardous materials or other incompatible chemical waste.

  • Waste Container:

    • Use a designated, leak-proof, and chemically compatible container for solid and liquid waste. Glass containers are generally suitable.

    • The container must be kept tightly closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • List any other components of the waste stream.

    • Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Provide them with a complete characterization of the waste.

Spill and Emergency Procedures

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools if the material is flammable.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste segregate Segregate Waste at Point of Generation start->segregate spill Spill Occurs start->spill container Use Labeled, Compatible Waste Container segregate->container segregate->spill storage Store in Designated Satellite Accumulation Area container->storage container->spill pickup Arrange for Professional Waste Collection (EHS) storage->pickup storage->spill end End: Proper Disposal pickup->end spill_procedure Follow Spill and Emergency Procedures spill->spill_procedure spill_procedure->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Methylbenzo[b]thiophene-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methylbenzo[b]thiophene-2-methanol. The following procedures are designed to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection Type Specific PPE Material/Standard Purpose
Eye and Face Protection Safety Goggles or a Face ShieldANSI Z87.1 StandardProtects against splashes and airborne particles.[2]
Hand Protection Chemical-resistant glovesNitrile or NeopreneProvides a barrier against skin contact.[2][3]
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.[2]
Respiratory Protection Use in a certified chemical fume hoodN/APrevents inhalation of vapors or aerosols.[4][5]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is essential for minimizing risk.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.[4]

    • Gather all necessary PPE as outlined in the table above.

    • Prepare a designated waste container for this compound contaminated materials.[4]

  • Handling :

    • Conduct all weighing and transferring of the compound exclusively within the fume hood.

    • Avoid the formation of dust or aerosols.

    • Keep containers of the chemical tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate the work area within the fume hood.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation :

    • Collect all waste contaminated with this compound, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.[4]

    • This container should be clearly labeled as "Hazardous Waste" and include the full chemical name.[4]

  • Container Management :

    • Use a compatible container, such as glass or high-density polyethylene (HDPE), with a secure lid.[4]

    • Store the waste container in a designated, well-ventilated satellite accumulation area, away from ignition sources.[5]

  • Glassware Decontamination :

    • For glassware that has come into contact with the compound, soaking in a bleach solution for at least 24 hours within a fume hood is recommended to oxidize residual chemicals.[6]

    • After soaking, rinse the glassware thoroughly with water before standard cleaning procedures.

  • Final Disposal :

    • Dispose of all hazardous waste through your institution's licensed hazardous waste disposal program.[4][5]

    • Never dispose of this chemical down the drain or in regular trash.[4]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_waste Prepare Labeled Hazardous Waste Container prep_fumehood->prep_waste handle_weigh Weigh and Transfer Chemical prep_waste->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_segregate Segregate Contaminated Waste (Gloves, Tips, etc.) handle_reaction->cleanup_segregate cleanup_glassware Decontaminate Glassware (Bleach Soak) handle_reaction->cleanup_glassware cleanup_store Store Waste in Designated Area cleanup_segregate->cleanup_store cleanup_glassware->cleanup_store cleanup_dispose Arrange for Professional Hazardous Waste Disposal cleanup_store->cleanup_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.